Schisantherin C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H34O9 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26+,28+/m0/s1 |
InChI Key |
BKGUPIVDQHHVMV-ATODGADHSA-N |
SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC |
Synonyms |
schisantherin C |
Origin of Product |
United States |
Foundational & Exploratory
Schisantherin C: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a compound of significant interest in pharmacological research. Possessing a complex and unique chemical structure, this compound has demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its molecular mechanisms of action, relevant signaling pathways, and quantitative data from key studies. Detailed experimental methodologies are provided to facilitate further research and development.
Anti-Cancer Activity
This compound exhibits notable anti-proliferative effects in various cancer cell lines. Its primary mechanism of action in this context appears to be the induction of cell cycle arrest, rather than the direct induction of apoptosis.
Mechanism of Action: Cell Cycle Arrest
In human lung cancer A549 cells, this compound induces cell cycle arrest at the G0/G1 phase.[1] This is achieved through the modulation of key cell cycle regulatory proteins:
-
Down-regulation of Cyclin E: Cyclin E is a crucial protein for the transition from G1 to S phase of the cell cycle. This compound treatment leads to a decrease in the expression of Cyclin E, thereby halting cell cycle progression.[1]
-
Up-regulation of p27: p27 is a cyclin-dependent kinase (CDK) inhibitor that negatively regulates the G1/S phase transition. This compound increases the expression of p27, further contributing to the G0/G1 arrest.[1]
It is noteworthy that even at high concentrations, this compound does not significantly increase the sub-G1 population, which is an indicator of apoptotic cell death, suggesting its primary anti-proliferative mechanism is cytostatic rather than cytotoxic in A549 cells.[1]
Quantitative Data: Anti-Cancer Activity of this compound and Related Lignans
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Schisantherin A | HepG2 | Cytotoxicity | IC50 | 6.65 µM | [2] |
| Schisantherin A | Hep3B | Cytotoxicity | IC50 | 10.50 µM | [2] |
| Schisantherin A | Huh7 | Cytotoxicity | IC50 | 10.72 µM | [2] |
| Schisandrin C | Bel-7402 (Hepatocellular Carcinoma) | MTT | IC50 (48h) | 81.58 ± 1.06 µM | [3] |
| Schisandrin C | KB-3-1 (Nasopharyngeal Carcinoma) | MTT | IC50 (48h) | 108.00 ± 1.13 µM | [3] |
| Schisandrin C | Bcap37 (Breast Cancer) | MTT | IC50 (48h) | 136.97 ± 1.53 µM | [3] |
Experimental Protocols
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 3.75–60 μM) for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protein Extraction: Following treatment with this compound, lyse the A549 cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against Cyclin E, p27, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram
This compound-induced G0/G1 cell cycle arrest pathway.
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, particularly the MAPK and NF-κB pathways.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, this compound has been shown to reduce the production of nitric oxide (NO), a key pro-inflammatory mediator.[4][5] This effect is attributed to the inhibition of the expression of inducible nitric oxide synthase (iNOS). Furthermore, this compound can decrease the secretion of pro-inflammatory cytokines.[4][5]
The underlying mechanism for these effects involves the suppression of the phosphorylation of key signaling proteins in the MAPK pathway:
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): this compound blocks the phosphorylation of p38 MAPK.[4][5]
-
Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2): The phosphorylation of ERK1/2 is also inhibited by this compound.[4][5]
-
c-Jun N-terminal Kinase (JNK): While gomisin N, another lignan, was shown to reduce JNK phosphorylation, the direct effect of this compound on JNK in this specific study was less pronounced.[5]
By inhibiting the activation of these MAPK pathways, this compound can subsequently suppress the activation of transcription factors like NF-κB, which are crucial for the expression of pro-inflammatory genes.
Quantitative Data: Anti-inflammatory Activity of this compound
| Compound | Cell Line | Stimulant | Assay | Endpoint | Result | Reference |
| This compound | RAW 264.7 | LPS | Nitric Oxide Production | Inhibition | Dose-dependent reduction | [4][5] |
Experimental Protocols
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Quantification: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound followed by LPS stimulation for a shorter duration (e.g., 30 minutes) to observe early signaling events. Lyse the cells to extract total protein.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as described for the cell cycle protein Western blot.
-
Immunoblotting: Incubate the membranes with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK (e.g., phospho-p38, phospho-ERK1/2). Also, probe for the total forms of these proteins as loading controls.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
Signaling Pathway Diagram
Inhibition of MAPK signaling by this compound.
Antioxidant Activity
This compound demonstrates significant antioxidant effects, which are mediated in part through the activation of the Nrf2/ARE signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Mechanism of Action: Nrf2/ARE Pathway Activation
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of certain inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.
Studies on related lignans like Schisandrin C have shown that they can target Keap1, leading to the activation of the Nrf2 pathway.[6] This results in the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1).
Experimental Protocols
-
Cell Culture and Treatment: Culture relevant cells (e.g., hepatocytes or endothelial cells) and treat with this compound for a specified period.
-
Nuclear and Cytoplasmic Fractionation: Separate the nuclear and cytoplasmic fractions of the cell lysates.
-
Western Blotting: Perform Western blot analysis on both fractions using an antibody against Nrf2 to observe its translocation from the cytoplasm to the nucleus. Also, analyze total cell lysates for the expression of downstream targets like HO-1.
Signaling Pathway Diagram
Activation of the Nrf2/ARE antioxidant pathway by this compound.
Hepatoprotective Activity
Lignans from Schisandra sphenanthera, including this compound, have been reported to have a positive effect in lowering serum glutamic-pyruvic transaminase (SGPT) levels in patients with chronic viral hepatitis, indicating a hepatoprotective effect.[7] This protective activity is also observed in animal models of chemically-induced liver injury.
Mechanism of Action
The hepatoprotective effects of this compound and related lignans are multifaceted and include:
-
Antioxidant effects: As described above, the activation of the Nrf2 pathway can mitigate oxidative stress, a key factor in many forms of liver damage.
-
Anti-inflammatory actions: By inhibiting inflammatory pathways, this compound can reduce liver inflammation.
-
Modulation of drug-metabolizing enzymes: Some lignans can influence the activity of cytochrome P450 enzymes, which can affect the bioactivation of certain hepatotoxins.[8]
Quantitative Data: Anti-HBV Activity of this compound
| Compound | Virus | Assay | Endpoint | Concentration | Inhibition | Reference |
| This compound | HBV | HBsAg secretion | Inhibition | 50 µg/mL | 59.7% | [9] |
| This compound | HBV | HBeAg secretion | Inhibition | 50 µg/mL | 34.7% | [9] |
Experimental Protocols
-
Animal Model: Use mice or rats for the study.
-
Treatment: Administer this compound orally for a set period (e.g., several days or weeks).
-
Induction of Liver Injury: Induce acute liver injury by intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in a vehicle like olive oil.
-
Sample Collection: After a specific time post-CCl4 injection (e.g., 24 hours), collect blood and liver tissue samples.
-
Biochemical Analysis: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Examination: Fix liver tissue in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess the extent of liver damage.
-
Cell Culture: Culture HepG2.2.15 cells, which are human hepatoma cells that stably express the hepatitis B virus (HBV).
-
Treatment: Treat the cells with different concentrations of this compound.
-
Sample Collection: Collect the cell culture supernatant at various time points.
-
ELISA for HBV Antigens: Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg) in the supernatant.
Neuroprotective Activity
This compound and other dibenzocyclooctadiene lignans have shown promise in protecting neuronal cells from various insults, suggesting their potential in the management of neurodegenerative diseases.
Mechanism of Action
The neuroprotective effects of these lignans are thought to involve:
-
Antioxidant and anti-inflammatory mechanisms: As previously detailed, these activities are crucial in mitigating the neuronal damage caused by oxidative stress and inflammation, which are key pathological features of many neurodegenerative disorders.
-
Modulation of signaling pathways: Lignans like Schisantherin A have been shown to regulate pathways such as PI3K/Akt and MAPK, which are involved in neuronal survival and apoptosis.[10]
Experimental Protocols
-
Cell Culture: Use a neuronal cell line such as PC12 cells.
-
Treatment: Pre-treat the cells with this compound for a certain period.
-
Induction of Neurotoxicity: Expose the cells to beta-amyloid (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease, to induce neuronal cell death.
-
Cell Viability Assay: Assess cell viability using methods like the MTT assay to determine the protective effect of this compound.
Conclusion
This compound is a multifaceted lignan with a range of biological activities that hold significant therapeutic potential. Its ability to modulate key signaling pathways involved in cell cycle regulation, inflammation, oxidative stress, and cell survival underscores its importance as a lead compound for drug development. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and scientists to further explore and harness the pharmacological properties of this compound. Future studies should focus on elucidating the precise molecular targets and further evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Schisandrin B protects PC12 cells by decreasing the expression of amyloid precursor protein and vacuolar protein sorting 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sentosacy.com [sentosacy.com]
- 6. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Schisantherin C source and isolation from Schisandra sphenanthera
An In-depth Technical Guide to the Source and Isolation of Schisantherin C from Schisandra sphenanthera
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisandra sphenanthera Rehd. et Wils., a member of the Schisandraceae family, is a significant medicinal plant, often referred to as "Nan Wuweizi" (Southern Wuweizi) in traditional Chinese medicine.[1][2][3] Its fruits are a rich source of bioactive lignans, which are credited with a range of pharmacological effects, including hepatoprotective, antioxidant, and anti-inflammatory properties.[1][3][4] Among these lignans, this compound, a dibenzocyclooctadiene-type lignan, has been identified as a key chemical marker and a significant contributor to the therapeutic potential of the plant.[5][6][7]
This technical guide provides a comprehensive overview of the botanical source of this compound and details the methodologies for its extraction, isolation, and purification from the fruits of S. sphenanthera. The protocols described herein are synthesized from established scientific literature to provide researchers and drug development professionals with a practical framework for obtaining this high-value compound.
Botanical Source: Schisandra sphenanthera
This compound is naturally present in the dried, ripe fruits of Schisandra sphenanthera.[5] This species is chemically distinct from its northern counterpart, Schisandra chinensis, and is noted for having a more diverse array of lignans.[1][6] Studies have shown that the content of this compound, along with Schisantherin A and B, is significantly higher in S. sphenanthera compared to S. chinensis, making it the preferred source for the isolation of this particular compound.[7] The primary plant part used for extraction is the fruit, which contains the highest concentration of these bioactive lignans.[8][9]
Extraction and Isolation Protocols
The isolation of this compound from S. sphenanthera is a multi-step process involving initial solvent extraction, followed by liquid-liquid partitioning to separate compounds by polarity, and concluding with chromatographic techniques for final purification.
General Experimental Workflow
The overall process for isolating this compound is depicted below. This workflow begins with the raw plant material and proceeds through several stages of refinement to yield the purified compound, with analytical checks at key stages.
Caption: Figure 1: General Workflow for this compound Isolation.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on common practices for lignan isolation from Schisandra species.[9][10]
Step 1: Preparation of Plant Material and Crude Extraction
-
Drying and Pulverizing : Procure dried, ripe fruits of S. sphenanthera. Grind the fruits into a coarse powder to increase the surface area for solvent penetration.
-
Solvent Extraction :
-
Macerate the powdered fruit material (e.g., 2 kg) with 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[9]
-
Employ a suitable extraction method such as heat reflux, Soxhlet extraction, or ultrasonic-assisted extraction (UAE) to enhance efficiency.[10][11] For UAE, optimal conditions might include an ultrasonic power of 800 W for approximately 60 minutes.[10]
-
Repeat the extraction process three times to ensure exhaustive recovery of lignans.
-
Combine the ethanol extracts and filter them to remove solid plant debris.
-
-
Concentration : Evaporate the solvent from the combined filtrate under reduced pressure at a controlled temperature (e.g., 45-50°C) to yield the total crude extract.
Step 2: Liquid-Liquid Partitioning (Fractionation)
-
Resuspension : Dissolve the concentrated crude extract (e.g., 340 g) in warm water (e.g., 3 liters).[9]
-
Sequential Partitioning :
-
Transfer the aqueous suspension to a large separatory funnel.
-
Perform successive extractions with solvents of increasing polarity. First, partition against n-hexane to isolate non-polar compounds, including many dibenzocyclooctadiene lignans.
-
Next, partition the remaining aqueous layer against ethyl acetate to recover moderately polar compounds.
-
Finally, partition against n-butanol for more polar constituents.[9]
-
-
Fraction Collection : Collect each solvent layer and evaporate the solvent under reduced pressure. The n-hexane fraction is typically enriched with this compound and other related lignans.
Step 3: Chromatographic Purification
-
Silica Gel Column Chromatography :
-
Subject the dried n-hexane fraction (e.g., 50 g) to column chromatography on a silica gel (100-200 mesh) column.[9]
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 60:1 v/v).[9]
-
Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Fine Purification :
-
Combine fractions containing the target compound, this compound.
-
Further purify these combined fractions using methods capable of higher resolution, such as preparative HPLC (prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[2] HSCCC has proven effective for separating structurally similar lignans from S. sphenanthera.[2][12]
-
The final purification should yield this compound with high purity (>98%).
-
Step 4: Structural Identification and Purity Analysis
-
Analysis : Confirm the identity of the isolated compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[2][8]
-
Quantification and Purity Check : Determine the final purity using analytical HPLC with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[1][3][6]
Quantitative Data Presentation
The yield of this compound can vary based on the source material, harvest time, and extraction efficiency. The following tables provide an illustrative summary of expected yields from a representative isolation process and typical parameters for analytical validation.
Table 1: Illustrative Yields from a 2 kg Batch of S. sphenanthera Fruits
| Stage | Product | Starting Mass | Yielded Mass | Percentage Yield (%) | Notes |
| Extraction | Total Crude Extract | 2000 g | 350 g | 17.5% | Based on 80% ethanol extraction.[9] |
| Partitioning | n-Hexane Fraction | 340 g | 50 g | 14.7% (of crude) | Lignan-rich fraction.[9] |
| Partitioning | Ethyl Acetate Fraction | 340 g | 24 g | 7.1% (of crude) | Contains semi-polar compounds.[9] |
| Partitioning | n-Butanol Fraction | 340 g | 105 g | 30.9% (of crude) | Contains polar compounds.[9] |
| Purification | Purified this compound | 50 g | Varies | Varies | Yield depends heavily on the initial concentration in the plant material and purification efficiency. |
Table 2: HPLC Parameters for Quantitative Analysis of Lignans
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Reference | HPLC-UV is a preferred method for quantitative analysis.[1][3] |
Bioactivity Context: Antioxidant Pathway
This compound is a significant contributor to the potent antioxidant activity of S. sphenanthera extracts.[6][7][13] This activity is crucial for protecting cells from damage induced by reactive oxygen species (ROS), which are implicated in various diseases. The diagram below illustrates the conceptual role of this compound in mitigating oxidative stress.
References
- 1. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Schisandra sphenanthera Rehd. et Wils.| BioCrick [biocrick.com]
- 9. e-nps.or.kr [e-nps.or.kr]
- 10. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of Schisantherin C Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has garnered significant interest within the scientific community for its diverse pharmacological activities. Preliminary studies have revealed its potential as an anti-cancer, anti-inflammatory, antioxidant, and neuroprotective agent. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, with a focus on detailed experimental protocols and data presentation to aid researchers in the preliminary screening and further development of this promising natural compound.
Bioactivity Profile of this compound
This compound exhibits a range of biological effects, primarily investigated in preclinical models. Its multifaceted activity profile makes it a compelling candidate for therapeutic development in various disease areas.
Anticancer Activity
This compound has demonstrated cytotoxic and anti-proliferative effects against a variety of human cancer cell lines. The primary mechanism of its anti-cancer action appears to be the induction of cell cycle arrest, particularly at the G0/G1 phase, and the induction of apoptosis.
Anti-inflammatory Activity
The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Studies have indicated its ability to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. This is achieved, in part, through the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
Antioxidant Activity
This compound has been identified as a potent antioxidant. It appears to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway, a critical regulator of cellular defense against oxidative stress.
Neuroprotective Effects
Preliminary evidence suggests that this compound may offer neuroprotective benefits. Its antioxidant and anti-inflammatory properties likely contribute to its ability to protect neuronal cells from damage.
Quantitative Bioactivity Data
The following tables summarize the currently available quantitative data on the bioactivity of this compound and related compounds. This data is essential for comparing its potency across different biological systems and for designing future experiments.
Table 1: Cytotoxicity of this compound and Related Lignans in Human Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | SRB | 72 | > 100 | [1] |
| This compound | HCT-15 (Colon Adenocarcinoma) | SRB | 72 | > 100 | [1] |
| Schisandrin C | Bel-7402 (Hepatocellular Carcinoma) | MTT | 48 | 81.58 ± 1.06 | |
| Schisandrin C | KB-3-1 (Nasopharyngeal Carcinoma) | MTT | 48 | 108.00 ± 1.13 | |
| Schisandrin C | Bcap37 (Breast Cancer) | MTT | 48 | 136.97 ± 1.53 | |
| Gomisin B | A549 (Lung Carcinoma) | SRB | 72 | > 100 | [1] |
| Gomisin B | HCT-15 (Colon Adenocarcinoma) | SRB | 72 | > 100 | [1] |
| Gomisin C | A549 (Lung Carcinoma) | SRB | 72 | > 100 | [2] |
Table 2: Anti-HBV Activity of this compound
| Compound | Parameter | Concentration (µg/mL) | Inhibition (%) | Reference |
| This compound | HBsAg secretion | 50 | 59.7 | [1] |
| This compound | HBeAg secretion | 50 | 34.7 | [1] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used in the preliminary screening of this compound's bioactivity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest (e.g., A549, HCT-15, Bel-7402)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect the expression levels of specific proteins involved in signaling pathways affected by this compound, such as PI3K/Akt, MAPK, and Nrf2.
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins, e.g., p-Akt, Akt, p-ERK, ERK, Nrf2, Keap1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in appropriate culture dishes and treat with this compound at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
Cell culture dishes (6-well)
-
Cancer cell lines
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, trypsinize and collect them. Combine with the floating cells from the supernatant.
-
Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its bioactivity screening.
Caption: this compound's anti-cancer mechanism involving cell cycle arrest.
Caption: Anti-inflammatory action of this compound via MAPK pathway inhibition.
Caption: Antioxidant mechanism of this compound through the Nrf2/Keap1 pathway.
Caption: A typical experimental workflow for screening this compound bioactivity.
Conclusion
This technical guide provides a foundational resource for researchers initiating studies on the bioactivity of this compound. The presented data and detailed protocols for key in vitro assays offer a starting point for a systematic evaluation of its therapeutic potential. The diverse biological activities of this compound, particularly its anti-cancer, anti-inflammatory, and antioxidant effects, underscore the need for further investigation to elucidate its mechanisms of action and to explore its potential for drug development. The provided diagrams of signaling pathways and experimental workflows serve as visual aids to conceptualize the molecular interactions and the research process. As research progresses, a more comprehensive understanding of this compound's pharmacological profile will emerge, paving the way for its potential clinical applications.
References
Identifying the Molecular Targets of Schisantherin C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C, a dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. Understanding the precise molecular targets of this compound is paramount for elucidating its mechanisms of action and advancing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known molecular targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Molecular Targets and Signaling Pathways
Current research indicates that this compound exerts its biological effects primarily through the modulation of three key signaling pathways:
-
The Keap1-Nrf2/ARE Pathway: this compound directly targets Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] This interaction leads to the activation of the Nrf2/Antioxidant Response Element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative stress.
-
The NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.
-
The PI3K/AKT/mTOR Signaling Pathway: Evidence suggests that this compound can modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway, which plays a crucial role in cell growth, proliferation, and survival.
Quantitative Data Summary
While specific binding affinities (Kd) and IC50/EC50 values for this compound's interaction with its direct targets are not extensively reported in publicly available literature, the following table summarizes the available quantitative data on its biological effects.
| Biological Effect | Assay Type | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |
| Antioxidant Activity | Molecular Docking | In silico | N/A | Favorable binding to Keap1 | [1] |
| Anti-inflammatory Activity | Western Blot | CCl4-induced liver fibrosis in mice | Not specified | Decreased protein levels of IKKβ, NF-κB p65, and p-NF-κB p65 | |
| Modulation of PI3K/AKT/mTOR Pathway | Western Blot | ox-LDL-induced HUVECs | Below 25 µM | Inhibited the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner | |
| Anti-HBV Activity | Secretion Assay | HBV-producing cell line | 50μg/mL | 59.7% inhibition of HBsAg secretion, 34.7% inhibition of HBeAg secretion | [2] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize the molecular targets of this compound.
Target Identification using Affinity Chromatography
Objective: To isolate and identify proteins that directly bind to this compound.
Methodology:
-
Ligand Immobilization:
-
Synthesize a this compound derivative with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the derivatized this compound with the activated beads according to the manufacturer's protocol to achieve covalent linkage.
-
Wash the beads extensively to remove any non-covalently bound ligand.
-
-
Protein Extraction:
-
Prepare a cell lysate from the desired cell line or tissue under non-denaturing conditions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteome.
-
-
Affinity Chromatography:
-
Pack a column with the this compound-immobilized beads.
-
Equilibrate the column with a suitable binding buffer.
-
Load the protein extract onto the column and allow it to flow through by gravity.
-
Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins using a competitive elution buffer containing a high concentration of free this compound or by changing the pH or ionic strength of the buffer.
-
-
Protein Identification:
-
Concentrate the eluted protein fractions.
-
Separate the proteins by SDS-PAGE.
-
Excise the protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to a target protein in a cellular context.
Methodology:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with either vehicle control (e.g., DMSO) or various concentrations of this compound for a specified time.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western Blotting or ELISA.
-
An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.
-
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the Nrf2, NF-κB, and PI3K/AKT/mTOR pathways.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for different time points.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Keap1, Nrf2, p-p65, p-AKT, etc.) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunofluorescence Staining for NF-κB Nuclear Translocation
Objective: To visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of this compound.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBST for 30 minutes.
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit for 1 hour at room temperature.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Nuclear Staining and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflows
Caption: Workflow for target identification using affinity chromatography.
Caption: Workflow for target engagement confirmation using CETSA.
Conclusion
This technical guide provides a foundational understanding of the molecular targets of this compound, focusing on the Keap1-Nrf2/ARE, NF-κB, and PI3K/AKT/mTOR signaling pathways. The provided experimental protocols offer a practical framework for researchers to further investigate and validate these interactions. Future studies should aim to generate more precise quantitative data, such as binding affinities and enzyme inhibition constants, to fully elucidate the therapeutic potential of this compound. The continued exploration of its molecular targets will undoubtedly pave the way for its development as a novel therapeutic agent for a range of diseases.
References
Schisantherin C: A Technical Guide to its Anti-Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This document provides an in-depth technical overview of the molecular mechanisms underlying these effects. The primary modes of action for this compound involve the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome pathways. By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This guide synthesizes the current understanding of this compound's anti-inflammatory actions, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways involved to support further research and drug development efforts.
Core Anti-Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting several critical intracellular signaling pathways that are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees the NF-κB p65 subunit to translocate into the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, iNOS, and COX-2.[1][2][3]
This compound has been shown to potently inhibit this pathway. It prevents the degradation of IκBα and suppresses the phosphorylation and subsequent nuclear translocation of the p65 subunit.[1][4][5] This blockade effectively halts the downstream production of NF-κB-mediated inflammatory molecules.[2][4]
Attenuation of MAPK Signaling Pathways
The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation.[1] Upon activation by stimuli like LPS, these kinases are phosphorylated, which in turn activates transcription factors such as Activator Protein-1 (AP-1), leading to the expression of inflammatory genes.[6][7]
Studies have demonstrated that this compound significantly suppresses the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in LPS-stimulated cells.[1][5][8][9] By inhibiting the activation of these key kinases, this compound effectively curtails the inflammatory cascade mediated by the MAPK pathways.[4]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering pyroptosis and processing pro-inflammatory cytokines IL-1β and IL-18.[10][11] Its activation typically requires two signals: a priming signal (Signal 1), often via NF-κB, which upregulates NLRP3 and pro-IL-1β expression, and an activation signal (Signal 2), such as ATP release or potassium efflux, which triggers the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1).[11] This assembly leads to the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β into its mature, active form.[10]
This compound has been identified as a potent inhibitor of the NLRP3 inflammasome. It significantly prevents the activation of the complex, thereby blocking caspase-1 activation and the subsequent maturation and secretion of IL-1β.[10][12] The potency of this compound in this regard has been shown to be greater than that of Schisantherin A and B.[10]
Quantitative Data Presentation
The anti-inflammatory efficacy of this compound has been quantified in several studies. The data below is summarized from experiments conducted primarily in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 1: Inhibition of Inflammatory Mediators by this compound
| Mediator | Assay System | Effect | IC50 / Concentration | Reference |
| Nitric Oxide (NO) | LPS-induced RAW 264.7 cells | Potent Inhibition | 8.5 ± 0.5 µM | [13] |
| iNOS Protein | LPS-induced RAW 264.7 cells | Concentration-dependent inhibition | - | [13] |
| COX-2 Protein | LPS-induced RAW 264.7 cells | Concentration-dependent inhibition | - | [13] |
| TNF-α | LPS-induced RAW 264.7 cells | Significant Reduction | - | [6] |
| IL-6 | LPS-induced RAW 264.7 cells | Significant Reduction | - | [6] |
| IL-1β | LPS-induced RAW 264.7 cells | Significant Reduction | - | [6][12] |
Table 2: Modulation of Signaling Pathway Components by this compound
| Pathway | Protein Target | Effect | Cell Line / Model | Reference |
| NF-κB | p-NF-κB p65 | Decreased Protein Levels | CCl4-induced Liver Fibrosis (mice) | [4] |
| NF-κB | IKKβ | Decreased Protein Levels | CCl4-induced Liver Fibrosis (mice) | [4] |
| MAPK | p-p38 | Inhibition of Phosphorylation | CCl4-induced Liver Fibrosis (mice) | [4] |
| MAPK | p-ERK | Inhibition of Phosphorylation | CCl4-induced Liver Fibrosis (mice) | [4] |
| MAPK | p-JNK | Inhibition of Phosphorylation | P. acnes-stimulated THP-1 cells | [8] |
| NLRP3 | NLRP3, Caspase-1 | Prevents Activation | LPS-induced RAW 264.7 cells | [12] |
| JAK-STAT | p-JAK2 | Decreased Phosphorylation by ~60% (at 50-100µM) | 3T3-L1 adipocytes | [14] |
| JAK-STAT | p-STAT3, p-STAT5 | Decreased Phosphorylation by 20-30% (at 50-100µM) | 3T3-L1 adipocytes | [14] |
Experimental Protocols
The following sections detail common methodologies employed in the investigation of this compound's anti-inflammatory properties.
General In Vitro Experimental Workflow
The workflow for assessing the anti-inflammatory effects of this compound in cell culture typically follows a standardized procedure.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophage-like) and THP-1 (human monocytic) cells are commonly used models for studying inflammation.[1][6][10]
-
Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment Protocol: Cells are seeded in multi-well plates. Before inflammatory stimulation, they are pre-treated with various concentrations of this compound (e.g., 3.125 to 50 µg/mL) for a period of 1 to 4 hours.[6][8] Subsequently, an inflammatory agent, most commonly LPS (1 µg/mL), is added to the culture for a duration of 1 to 24 hours, depending on the endpoint being measured.[1][15]
Nitric Oxide (NO) Production Assay
-
Methodology: The concentration of NO in the cell culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reaction.[15]
-
Procedure: An equal volume of culture supernatant is mixed with Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). After a brief incubation period, the absorbance is measured at 540 nm. The nitrite concentration is calculated using a sodium nitrite standard curve.[15]
Cytokine and Prostaglandin Measurement (ELISA)
-
Methodology: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the culture medium are quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1][6]
Western Blot Analysis
-
Purpose: To determine the expression and phosphorylation status of key signaling proteins.
-
Procedure:
-
Cell Lysis: After treatment, cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p65, phospho-p38, iNOS, COX-2, NLRP3, Caspase-1).[4][12][16]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) system.[16]
-
Conclusion and Future Directions
This compound is a potent natural compound that mitigates inflammation by comprehensively targeting the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways. The quantitative data and established methodologies outlined in this guide provide a solid foundation for its continued investigation. Future research should focus on its efficacy and safety in more complex in vivo models of inflammatory diseases, exploring its pharmacokinetic and pharmacodynamic profiles, and identifying its direct molecular targets to further elucidate its mechanism of action. These efforts will be crucial for translating the promising preclinical findings of this compound into potential therapeutic applications for a variety of inflammatory disorders.
References
- 1. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. schisantherin-a-alleviates-lipopolysaccharide-induced-inflammation-and-apoptosis-in-wi-38-cells - Ask this paper | Bohrium [bohrium.com]
- 10. Comparative effects of schisandrin A, B, and C on Propionibacterium acnes-induced, NLRP3 inflammasome activation-mediated IL-1β secretion and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e-nps.or.kr [e-nps.or.kr]
- 14. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Schisandrin A from Schisandra chinensis Attenuates Ferroptosis and NLRP3 Inflammasome-Mediated Pyroptosis in Diabetic Nephropathy through Mitochondrial Damage by AdipoR1 Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
exploring the role of Schisantherin C in apoptosis
An In-depth Technical Guide on the Role of Schisantherin C in Apoptosis
Introduction
This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. In recent years, this compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-oxidative, and notably, anti-tumor effects.[1] A primary mechanism underlying its anti-cancer potential is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Mechanisms of this compound-Induced Apoptosis
This compound orchestrates apoptosis in cancer cells through a multi-faceted approach, primarily by engaging the intrinsic mitochondrial pathway, inducing cell cycle arrest, and modulating critical cell survival signaling cascades.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a cornerstone of this compound's apoptotic mechanism. In human leukemia U937 cells, its pro-apoptotic activity is marked by the significant modulation of the Bcl-2 family of proteins, which are central regulators of mitochondrial integrity.[2][3]
-
Regulation of Bcl-2 Family Proteins: this compound treatment leads to the down-regulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][3] This disrupts the balance between pro- and anti-apoptotic members, favoring the pro-apoptotic proteins (like Bax and Bak) and leading to mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Disruption and Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol. This event triggers the formation of the apoptosome and subsequent activation of initiator caspase-9.[2][3] Activated caspase-9 then cleaves and activates the executioner caspase-3.
-
Execution of Apoptosis: Caspase-3 is a key executioner in the apoptotic cascade. Its activation by this compound leads to the cleavage of essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately culminates in the characteristic morphological changes of apoptosis.[2][3] The critical role of caspase-3 is underscored by the finding that a specific caspase-3 inhibitor, z-DEVD-fmk, significantly inhibits this compound-induced apoptosis.[2][3]
Induction of G1 Cell Cycle Arrest
Prior to inducing apoptosis, this compound often causes cell cycle arrest, preventing cancer cells from proliferating. In human leukemia U937 cells, this compound induces a dose-dependent arrest at the G1 phase of the cell cycle.[2][3] This is achieved by:
-
Down-regulating key G1 phase proteins: Expression of cyclin D1, cyclin E, and cyclin-dependent kinase (Cdk) 4 are all reduced.[2][3]
-
Inhibiting Retinoblastoma Protein (pRB) Phosphorylation: This keeps the transcription factor E2F in an inactive state, halting the transcription of genes required for S phase entry.[2]
-
Up-regulating Cdk inhibitors: The expression of the Cdk inhibitor p21(WAF1/CIP1) is increased, further contributing to the G1 arrest.[2][3]
In contrast, in A549 lung cancer cells, this compound was found to cause G0/G1 phase arrest without a significant increase in cell death, suggesting its effects can be cell-type specific.[4]
Modulation of Key Signaling Pathways
This compound also influences major signaling pathways that govern cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival. This compound has been shown to interfere with the PI3K/Akt/mTOR pathway.[5][6] By inhibiting the phosphorylation of key components like PI3K and Akt, this compound effectively turns off this pro-survival signal, thereby lowering the threshold for apoptosis induction.[5][7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway has a complex, often dual role in apoptosis.[8][9] this compound has been shown to inhibit the MAPK pathway, which can contribute to its anti-inflammatory and anti-oxidative effects, potentially creating a cellular environment more conducive to apoptosis.[1] While direct activation of pro-apoptotic MAPKs like JNK by this compound is not yet fully detailed, a related compound, Schisantherin A, activates a ROS-JNK signaling pathway to induce apoptosis in gastric cancer cells.[10]
-
cGAS-STING Pathway: Recent evidence indicates this compound can enhance the cGAS-STING pathway, a component of the innate immune system.[11] This activation leads to the production of type I interferons, which boosts anti-tumor immunity by promoting the infiltration and activation of cytotoxic T lymphocytes and NK cells, contributing indirectly to tumor cell elimination.[11]
Data Presentation
Table 1: Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |
| Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | [12] |
| KB-3-1 | Cervical Carcinoma | 108.00 ± 1.13 | 48 | [12] |
| Bcap37 | Breast Cancer | 136.97 ± 1.53 | 48 | [12] |
Table 2: Effects of this compound on Apoptosis-Related Protein Expression in U937 Leukemia Cells
| Protein | Function | Effect of this compound | Citation |
| Bcl-2 | Anti-apoptotic | Down-regulated | [2][3] |
| Bcl-xL | Anti-apoptotic | Down-regulated | [2][3] |
| Caspase-9 | Initiator Caspase | Proteolytically Activated | [2][3] |
| Caspase-3 | Executioner Caspase | Proteolytically Activated | [2][3] |
| PARP | DNA Repair Enzyme | Cleaved | [2][3] |
Table 3: Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | Citation |
| Control | Not specified | Not specified | [4] |
| 60 | >70% | Gradually decreased | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., Bel-7402) in a 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 12.5–200 µM) for a specified duration (e.g., 48 hours).[12] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control group. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells (e.g., A549) with desired concentrations of this compound for the indicated time (e.g., 24 hours).[13]
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Caspase-3, p-Akt, Actin) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3] Use a loading control like actin or GAPDH to ensure equal protein loading.
Nuclear Staining with DAPI/Hoechst 33258
This method visualizes nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Culture and Treatment: Grow cells on coverslips in a culture dish and treat with this compound (e.g., 75 µM for 24 hours).[12]
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 10 minutes.
-
Staining: Wash again with PBS and stain the cells with DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33258 solution for 15 minutes at room temperature in the dark.[3][12]
-
Visualization: Mount the coverslips onto microscope slides and observe the nuclear morphology using a fluorescence microscope under a blue filter.[3] Apoptotic cells will display condensed or fragmented nuclei.
Visualization of Signaling Pathways and Workflows
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: this compound inhibits the pro-survival PI3K/Akt pathway.
Caption: this compound induces G1 cell cycle arrest.
Caption: Workflow for assessing this compound-induced apoptosis.
Conclusion
This compound is a potent inducer of apoptosis in various cancer cell lines, with a well-defined mechanism of action. Its ability to down-regulate key survival proteins like Bcl-2, activate the caspase cascade, arrest the cell cycle, and inhibit pro-survival pathways such as PI3K/Akt highlights its potential as a chemotherapeutic agent.[2][3][5] While some of its effects appear to be cell-type dependent, the existing body of research provides a strong foundation for its further development. Future investigations should continue to delineate the intricate signaling networks it modulates and evaluate its efficacy and safety in preclinical and clinical settings to fully realize its therapeutic promise in oncology.
References
- 1. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of G1 arrest and apoptosis by schisandrin C isolated from Schizandra chinensis Baill in human leukemia U937 cells [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sentosacy.com [sentosacy.com]
- 5. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigating the Mechanism of Action of Schisandra chinensis Combined with Coenzyme Q10 in the Treatment of Heart Failure Based on PI3K-AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schisantherin A induces cell apoptosis through ROS/JNK signaling pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Schisantherin C: A Modulator of Autophagy in Human Umbilical Vein Endothelial Cells
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Schisantherin C on autophagy in Human Umbilical Vein Endothelial Cells (HUVECs). This compound, a bioactive compound isolated from Schisandra chinensis, has demonstrated potential therapeutic effects in cardiovascular diseases, partly through its ability to modulate the autophagic process. This document outlines the core molecular mechanisms, presents quantitative data from key experiments, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
This compound has been shown to induce autophagy in HUVECs, a critical cellular process for the degradation and recycling of damaged organelles and proteins, thereby maintaining cellular homeostasis.[1] The primary mechanism of action involves the regulation of the PI3K/AKT/mTOR signaling pathway.[1][2][3] In the context of atherosclerosis, often modeled by treating HUVECs with oxidized low-density lipoprotein (ox-LDL), this compound can reverse the autophagy dysfunction induced by ox-LDL.[1] It enhances the expression of key autophagy-related proteins such as Beclin1 and ATG5, and promotes the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[1] Concurrently, it reduces the accumulation of p62, indicating a restoration of autophagic flux.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on HUVECs.
Table 1: Effect of this compound on HUVEC Viability
| Concentration (μM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 12.5 | No significant toxicity |
| 25 | No significant toxicity |
| >25 | Significant toxic effects |
Data adapted from studies assessing the dose-dependent effects of this compound on HUVEC viability using the MTT assay.[1]
Table 2: Effect of this compound on Inflammatory Factors in ox-LDL-induced HUVECs
| Treatment Group | TNF-α Expression Level | IL-1β Expression Level |
| Control | Baseline | Baseline |
| ox-LDL | Significantly Increased | Significantly Increased |
| ox-LDL + this compound (Medium dose) | Significantly Decreased | Significantly Decreased |
| ox-LDL + this compound (High dose) | Significantly Decreased | Significantly Decreased |
Data derived from experiments measuring the expression levels of inflammatory cytokines in HUVECs.[1]
Table 3: Effect of this compound on Autophagy-Related Protein Expression in ox-LDL-induced HUVECs
| Treatment Group | p62 Protein Expression | Beclin1 Protein Expression | ATG5 Protein Expression | LC3 II/LC3 I Ratio |
| Control | Baseline | Baseline | Baseline | Baseline |
| ox-LDL | Increased | Decreased | No significant change | Decreased |
| ox-LDL + this compound (Medium dose) | Significantly Downregulated | Significantly Increased | Significantly Increased | Significantly Elevated |
| ox-LDL + this compound (High dose) | Significantly Downregulated | Significantly Increased | Significantly Increased | Significantly Elevated |
Summary of Western blot analyses quantifying the expression of key autophagy-related proteins.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound signaling pathway in HUVECs.
Caption: A typical experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
HUVEC Culture and Treatment
-
Cell Source: Human Umbilical Vein Endothelial Cells (HUVECs) are obtained from a reputable commercial supplier.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
ox-LDL Induction: To establish an atherosclerosis model, HUVECs are treated with oxidized low-density lipoprotein (ox-LDL).
-
This compound Treatment: Following the establishment of the model, cells are treated with varying concentrations of this compound for a specified duration.
Western Blot Analysis
-
Protein Extraction: HUVECs are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Beclin1, ATG5, LC3, p62, and β-actin as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Immunofluorescence
-
Cell Seeding: HUVECs are seeded on glass coverslips in a 24-well plate and allowed to adhere.
-
Treatment: Cells are subjected to the respective treatments (control, ox-LDL, this compound).
-
Fixation: Cells are fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding is blocked with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with the primary antibody against the protein of interest (e.g., Beclin1) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining: Nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI).
-
Imaging: The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope.
Conclusion
This compound demonstrates a clear capacity to modulate autophagy in HUVECs, primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway. This action reverses the detrimental effects of ox-LDL, suggesting a protective role for this compound in the context of atherosclerosis. The provided data and protocols offer a solid foundation for further research into the therapeutic potential of this compound in cardiovascular diseases.
References
- 1. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Quantification of Schisantherin C in Schisandra Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C is a bioactive dibenzocyclooctadiene lignan found in the fruits of Schisandra species, notably Schisandra chinensis and Schisandra sphenanthera. These plants have a long history of use in traditional medicine, and their therapeutic effects are largely attributed to their rich lignan content. Accurate and precise quantification of individual lignans like this compound is crucial for the quality control of raw materials, standardization of extracts, and the development of new phytopharmaceuticals.
These application notes provide detailed protocols for the quantification of this compound in Schisandra extracts using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique. Additionally, an overview of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods is included for higher sensitivity and selectivity.
Quantitative Data Summary
The content of this compound can vary significantly depending on the Schisandra species, geographical origin, and processing methods of the plant material. The following table summarizes representative quantitative data for this compound and other major lignans found in Schisandra extracts.
| Lignan | Schisandra chinensis (mg/g of dry weight) | Schisandra sphenanthera (mg/g of dry weight) | Analytical Method | Reference |
| This compound | Key contributor to antioxidant activity | Significantly higher content compared to S. chinensis | UPLC-QTOF-MS | [1][2] |
| Schisandrin | 0.15 - 1.71 | - | MS | [3] |
| Gomisin A (Schisandrol B) | 0.11 - 8.53 | - | MS | [3] |
| Schisandrin B | 0.33 - 1.35 | - | MS | [3] |
| Schisantherin A | - | Significantly higher content compared to S. chinensis | UPLC-QTOF-MS | [1][2] |
| Schisantherin B | - | Significantly higher content compared to S. chinensis | UPLC-QTOF-MS | [1][2] |
Note: The quantitative values can be influenced by the extraction method, solvent, and analytical technique employed. The provided data serves as a general reference.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol details a robust and validated method for the simultaneous determination of multiple lignans, including this compound, in Schisandra extracts.[4][5]
1. Materials and Reagents
-
Reference standard of this compound (purity > 98%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Deionized water
-
Dried fruit powder of Schisandra species
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[4][5]
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
-
Gradient Elution: A gradient elution is typically used to achieve good separation of the various lignans. A representative gradient is as follows:
Time (min) % Acetonitrile (A) % Water (B) 0 - 20 45 55 20.1 - 40 75 25 40.1 - 47 78 22 47.1 - 52 95 5 | 52.1 - 60 | 45 | 55 |
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[7]
-
Injection Volume: 10 µL
4. Sample Preparation
-
Accurately weigh 1.0 g of dried, powdered Schisandra fruit.
-
Add 50 mL of methanol to the powder in a flask.
-
Perform ultrasonic extraction for 30 minutes.[9]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 50 mL of methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a precise volume of methanol (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.[6]
5. Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
6. Quantification
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Overview of UPLC-MS/MS for Enhanced Analysis
For higher sensitivity and selectivity, especially for complex extracts or low-concentration samples, UPLC-MS/MS is the method of choice. This technique couples the high separation power of UPLC with the precise detection and identification capabilities of tandem mass spectrometry.
Key Advantages of UPLC-MS/MS:
-
Higher Sensitivity: Lower limits of detection (LOD) and quantification (LOQ).
-
Greater Selectivity: The ability to differentiate between isomers and isobars.
-
Structural Information: Provides fragmentation data that aids in compound identification.
General UPLC-MS/MS Parameters:
-
UPLC System: A system capable of handling high pressures with a sub-2 µm particle size column for improved resolution and faster analysis times.
-
Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer is commonly used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is often employed for lignan analysis.[10]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.
Visualizations
Experimental Workflow for HPLC Quantification
Caption: General workflow for the quantification of this compound using HPLC-UV.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques for this compound quantification.
References
- 1. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 6. tandfonline.com [tandfonline.com]
- 7. rsc.org [rsc.org]
- 8. Based on HPLC and HS-GC-IMS Techniques, the Changes in the Internal Chemical Components of Schisandra chinensis (Turcz.) Baill. Fruit at Different Harvesting Periods Were Analyzed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Schisantherin C in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound in the investigation of therapeutic strategies for Alzheimer's disease (AD). Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, position it as a valuable tool for AD research. These application notes provide a comprehensive overview of the mechanisms of action of this compound and related lignans, alongside detailed protocols for their application in preclinical AD models.
Mechanism of Action
This compound and its related compounds from Schisandra chinensis have been shown to mitigate key pathological features of Alzheimer's disease through several mechanisms:
-
Reduction of Amyloid-β (Aβ) Deposition: Studies have demonstrated that administration of Schisandra chinensis extracts containing schisantherins can reduce the deposition of amyloid-β plaques in the brain, a hallmark of AD.[1][2]
-
Inhibition of Neuroinflammation: this compound contributes to the suppression of neuroinflammation by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3][4] This is achieved in part through the inhibition of the NF-κB signaling pathway.[3]
-
Modulation of Oxidative Stress: The compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5][6][7]
-
Inhibition of Acetylcholinesterase (AChE): this compound has been identified as an inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, it can help to restore cholinergic function, which is impaired in AD.
-
Neuroprotection and Synaptic Plasticity: By mitigating Aβ toxicity, inflammation, and oxidative stress, this compound helps to protect neurons from damage and may support synaptic plasticity, which is crucial for learning and memory.[8][9][10][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related compounds observed in various preclinical studies.
Table 1: Effects on Amyloid-β and Neuroinflammation
| Compound | Model | Dosage | Effect | Reference |
| Schisantherin A | Aβ1-42-induced mice | 0.1 mg/kg (ICV) | Reduced Aβ1-42 levels in hippocampus and cortex | [6] |
| Schizandrin A | APP/PS1 mice | 2 mg/kg (i.g.) | Decreased Aβ1-42 from ~2368 to ~945 pg/mg and Aβ1-40 from ~1753 to ~439 pg/mg in brain tissue | [12] |
| Schisandrin | STZ-induced rats | Not specified | Significantly reduced TNF-α, IL-1β, and IL-6 production | [3][4] |
| S. chinensis Fructus (SCF) Water Extract | Aβ (25-35)-infused rats | 0.5% in diet | Mitigated hippocampal Aβ deposition and neuroinflammation | [1][2] |
Table 2: Effects on Oxidative Stress Markers
| Compound | Model | Dosage | Effect | Reference |
| Schisantherin A | Aβ1-42-induced mice | 0.1 mg/kg (ICV) | Restored SOD and GSH-Px activities; Reduced MDA levels | [6] |
| Schisandrin | Aβ1-42-induced mice | 36 mg/kg (i.g.) | Increased SOD and GSH-Px activities; Decreased MDA levels | [7][13] |
| Total Lignans of S. chinensis | Aβ1–42-induced mice | 200 mg/kg | Significantly restored SOD and Total Antioxidant Capacity (T-AOC) | [14] |
Experimental Protocols
In Vivo Alzheimer's Disease Models
a) Amyloid-β Infusion Model
This model is used to induce AD-like pathology by direct injection of Aβ peptides into the brain.
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Aβ Preparation: Amyloid-β (1-42) or (25-35) peptide is dissolved in sterile saline and aggregated by incubation at 37°C for 3-7 days.
-
Surgical Procedure:
-
Anesthetize the animal with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Mount the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., hippocampus or lateral ventricle).
-
Slowly infuse the aggregated Aβ solution using a Hamilton syringe.
-
Suture the incision and allow the animal to recover.
-
-
This compound Administration: this compound can be administered via intragastric (i.g.) gavage or intracerebroventricular (ICV) injection. Dosages may vary, with studies on related compounds suggesting a range of 0.01-0.1 mg/kg for ICV and 10-50 mg/kg for i.g. administration.[6][15]
-
Behavioral Testing: Cognitive function can be assessed using tests such as the Morris Water Maze, Y-maze, and passive avoidance test.[1][3][6]
b) Transgenic Mouse Models
APP/PS1 transgenic mice, which overexpress mutant human amyloid precursor protein and presenilin-1, are commonly used to model familial Alzheimer's disease.
-
Animals: APP/PS1 mice and wild-type littermates as controls.
-
This compound Administration: Typically administered via intragastric gavage daily for a period of several weeks to months. A study on Schizandrin A used a dose of 2 mg/kg for 2 weeks.[12]
-
Outcome Measures:
-
Behavioral analysis: Morris Water Maze to assess spatial learning and memory.[12]
-
Biochemical analysis: ELISA to quantify Aβ1-42 and Aβ1-40 levels in brain homogenates.[12]
-
Immunohistochemistry: Staining of brain sections to visualize Aβ plaques and markers of neuroinflammation (e.g., Iba-1 for microglia, GFAP for astrocytes).
-
In Vitro Assays
a) Neuroinflammation Assay in Microglial Cells
This assay assesses the anti-inflammatory effects of this compound on microglial cells, the primary immune cells of the brain.
-
Cell Line: BV2 murine microglial cells or primary microglia.
-
Procedure:
-
Plate cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
Cell lysates can be used for Western blot analysis to determine the expression of inflammatory signaling proteins (e.g., p-NF-κB, iNOS).
-
b) Acetylcholinesterase (AChE) Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of AChE.
-
Method: Ellman's method is a widely used colorimetric assay.
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified AChE.
-
Procedure:
-
In a 96-well plate, add buffer, DTNB, and different concentrations of this compound.
-
Add the AChE enzyme and incubate.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition and determine the IC50 value for this compound.
-
Visualizations
Caption: General experimental workflow for in vivo studies.
Caption: this compound's neuroprotective mechanisms in AD.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
This compound represents a compelling natural product for the study of Alzheimer's disease. Its ability to target multiple facets of AD pathology, including amyloid-beta accumulation, neuroinflammation, and oxidative stress, makes it a valuable research tool. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this compound and related lignans in their own AD research programs. Further investigation is warranted to fully elucidate its mechanisms and to translate these preclinical findings into potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy and Mechanism of Schisandra chinensis Fructus Water Extract in Alzheimer’s Disease: Insights from Network Pharmacology and Validation in an Amyloid-β Infused Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrin ameliorates cognitive deficits, endoplasmic reticulum stress and neuroinflammation in streptozotocin (STZ)-induced Alzheimer’s disease rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin ameliorates cognitive deficits, endoplasmic reticulum stress and neuroinflammation in streptozotocin (STZ)-induced Alzheimer's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Schisantherin A recovers Aβ-induced neurodegeneration with cognitive decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schizandrin, an antioxidant lignan from Schisandra chinensis, ameliorates Aβ1-42-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synaptic Plasticity, Dementia and Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synaptic Plasticity and Oscillations in Alzheimer’s Disease: A Complex Picture of a Multifaceted Disease [frontiersin.org]
- 10. Synaptic Compensatory Plasticity in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synaptic Plasticity and Oscillations in Alzheimer’s Disease: A Complex Picture of a Multifaceted Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schizandrin A ameliorates cognitive functions via modulating microglial polarisation in Alzheimer’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Schizandrin, an Antioxidant Lignan from Schisandra chinensis, Ameliorates Aβ 1–42-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total Lignans of Schisandra chinensis Ameliorates Aβ1-42-Induced Neurodegeneration with Cognitive Impairment in Mice and Primary Mouse Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Effects of Natural Drugs on Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of Schisantherin C in Liver Disease Models: A Guide for Researchers
Introduction
Schisantherin C, a bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its hepatoprotective properties. Preclinical studies have demonstrated its potential therapeutic utility across a spectrum of liver diseases, including liver fibrosis, non-alcoholic fatty liver disease (NAFLD), and drug-induced liver injury. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in investigating the effects of this compound in various liver disease models.
Therapeutic Mechanisms of Action
This compound exerts its hepatoprotective effects through multiple mechanisms. It has been shown to significantly inhibit oxidative stress, a key pathological feature in many liver diseases.[1][2] Furthermore, it modulates critical signaling pathways involved in the progression of liver disease. In models of liver fibrosis, this compound has been observed to interfere with the TGF-β/Smad signaling pathway, a central driver of hepatic stellate cell activation and extracellular matrix deposition.[1][2] It also regulates lipid metabolism and inflammation, key components of NAFLD and liver fibrosis, by influencing the NF-κB and p38/ERK MAPK signaling pathways.[3][4] Additionally, this compound has been shown to protect against cholestatic liver injury by stimulating the pregnane X receptor (PXR).[1]
Application in Liver Disease Models: Quantitative Data Summary
The efficacy of this compound has been evaluated in several preclinical models of liver disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of this compound on Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
| Parameter | Model Group (CCl₄) | This compound Treatment Group | Percentage Change | Reference |
| Serum ALT (U/L) | Significantly Elevated | Significantly Decreased | Varies with dose | [3] |
| Serum AST (U/L) | Significantly Elevated | Significantly Decreased | Varies with dose | [3] |
| Serum TBIL (μmol/L) | Significantly Elevated | Significantly Decreased | Varies with dose | [3] |
| Hepatic Hydroxyproline (μg/g) | Notably Increased | Reduced | Varies with dose | [3] |
| α-SMA Expression | Increased | Reduced | - | [3] |
| Type I Collagen Expression | Increased | Reduced | - | [3] |
Table 2: Effects of this compound in Combination with Curdione on Methionine-Choline-Deficient (MCD) Diet-Induced Hepatic Fibrosis in Mice
| Treatment Group | Outcome | Observation | Reference |
| This compound alone | Reversal of liver fibrosis | Effective | [1][2] |
| Curdione alone | Reversal of liver fibrosis | Effective | [1][2] |
| This compound + Curdione | Synergistic reversal of liver fibrosis | Superior to individual treatments | [1][2] |
Table 3: Effects of Schisandra Lignans on Acetaminophen (APAP)-Induced Liver Injury in Mice
| Lignan | Hepatoprotective Effect | Key Mechanism | Reference |
| This compound | Strong | Inhibition of CYP450-mediated APAP bioactivation, prevention of GSH depletion | [5] |
| Schisandrin A | Significant | Inhibition of CYP450-mediated APAP bioactivation, prevention of GSH depletion | [5] |
| Schisandrin B | Significant | Inhibition of CYP450-mediated APAP bioactivation, prevention of GSH depletion | [5] |
| Schisandrol A | Significant | Inhibition of CYP450-mediated APAP bioactivation, prevention of GSH depletion | [5] |
| Schisandrol B | Strong | Inhibition of CYP450-mediated APAP bioactivation, prevention of GSH depletion | [5] |
| Schisantherin A | Significant | Inhibition of CYP450-mediated APAP bioactivation, prevention of GSH depletion | [5] |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound in liver disease models are provided below.
Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
Objective: To induce liver fibrosis in mice and evaluate the therapeutic effect of this compound.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Carbon tetrachloride (CCl₄)
-
Olive oil
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Materials for serum biochemistry analysis (ALT, AST, TBIL kits)
-
Materials for hydroxyproline assay
-
Materials for histology (formalin, paraffin, H&E stain, Masson's trichrome stain)
-
Materials for protein expression analysis (antibodies for α-SMA, Type I Collagen)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Model Induction:
-
Prepare a 10% (v/v) solution of CCl₄ in olive oil.
-
Administer CCl₄ solution to mice via intraperitoneal injection at a dose of 2 mL/kg body weight, twice a week for 8 weeks.
-
A control group should receive an equivalent volume of olive oil.
-
-
This compound Treatment:
-
From the 5th week to the 8th week, administer this compound orally once daily. A typical dose range to investigate would be 10-40 mg/kg body weight.
-
The model group and control group should receive the vehicle.
-
-
Sample Collection:
-
At the end of the 8th week, 24 hours after the last CCl₄ injection, euthanize the mice.
-
Collect blood via cardiac puncture for serum separation.
-
Harvest the liver, weigh it, and fix portions in 10% neutral buffered formalin for histology. Snap-freeze other portions in liquid nitrogen for molecular and biochemical analyses.
-
-
Analysis:
-
Serum Biochemistry: Measure serum levels of ALT, AST, and TBIL using commercial kits.
-
Histopathology: Embed fixed liver tissues in paraffin, section, and perform H&E and Masson's trichrome staining to assess liver injury and collagen deposition.
-
Hepatic Hydroxyproline Content: Determine the hydroxyproline content in liver tissue as an indicator of collagen deposition.
-
Protein Expression: Analyze the expression of profibrotic markers such as α-SMA and Type I Collagen in liver tissue lysates by Western blotting or immunohistochemistry.
-
Protocol 2: In Vitro Assessment of this compound on Hepatic Stellate Cells (HSCs)
Objective: To evaluate the direct effect of this compound on the activation of hepatic stellate cells.
Materials:
-
Human (LX-2) or rat (HSC-T6) hepatic stellate cell lines
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
Transforming growth factor-beta 1 (TGF-β1)
-
Reagents for cell viability assay (e.g., MTT)
-
Reagents for protein extraction and Western blotting (antibodies for α-SMA, Collagen I, Smad2/3, p-Smad2/3)
Procedure:
-
Cell Culture: Culture HSCs in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Seed cells in appropriate culture plates.
-
After 24 hours, starve the cells in serum-free DMEM for 12 hours.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours to induce activation.
-
-
Analysis:
-
Cell Viability: Assess the cytotoxicity of this compound using an MTT assay.
-
Protein Expression: Lyse the cells and perform Western blotting to analyze the expression levels of α-SMA, Collagen I, and the phosphorylation of Smad2/3.
-
Visualizations
Signaling Pathways
Caption: TGF-β/Smad signaling pathway in liver fibrosis and the inhibitory effect of this compound.
Caption: NF-κB and p38/ERK MAPK signaling pathways in liver inflammation and fibrosis.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in liver disease models.
References
- 1. Curdione and Schisandrin C Synergistically Reverse Hepatic Fibrosis via Modulating the TGF-β Pathway and Inhibiting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curdione and Schisandrin C Synergistically Reverse Hepatic Fibrosis via Modulating the TGF-β Pathway and Inhibiting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepato-protective effects of six schisandra lignans on acetaminophen-induced liver injury are partially associated with the inhibition of CYP-mediated bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the UPLC-Q-TOF/MS Detection of Schisantherin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C is a bioactive dibenzocyclooctadiene lignan found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Modern pharmacological studies have highlighted the therapeutic potential of this compound, including its anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of herbal preparations, and further development of this compound as a potential therapeutic agent.
This document provides a detailed protocol for the detection and quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS). This technique offers high resolution, sensitivity, and mass accuracy, making it ideal for the analysis of complex matrices.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from plant material (e.g., dried fruits of Schisandra chinensis).
Materials:
-
Dried and powdered Schisandra chinensis fruit
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 0.25 g of the powdered plant material into a centrifuge tube.[3]
-
Add 20 mL of methanol to the tube.[3]
-
Perform ultrasonication for 30 minutes at a frequency of 20 kHz and a power of 250 W.[3]
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.[3]
UPLC-Q-TOF/MS Analysis
Instrumentation:
-
An ultra-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)[4] |
| Mobile Phase A | Water with 0.1% formic acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 2 µL[4] |
| Column Temperature | 35 °C[4] |
| Gradient Elution | 10% B (initial), 10-55% B (0-3 min), 55-80% B (3-15 min), 80-95% B (15-16 min), 95% B (16-20 min)[4] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | m/z 100-1500[4] |
| Capillary Voltage | 4000 V[5] |
| Fragmentor Voltage | 150 V[5] |
| Skimmer Voltage | 65 V[5] |
| Drying Gas Temp. | 300 °C[5] |
| Drying Gas Flow | 12 L/min[5] |
| Nebulizer Pressure | 45 psi[5] |
Data Presentation
The following table summarizes the quantitative data for this compound based on the described UPLC-Q-TOF/MS method. Please note that these values may vary slightly depending on the specific instrumentation and experimental conditions.
| Parameter | Value | Reference |
| Compound | This compound | |
| Molecular Formula | C28H30O9 | |
| Exact Mass | 510.1890 | |
| [M+H]+ (m/z) | 511.1962 | |
| [M+Na]+ (m/z) | 533.1781 | |
| Retention Time (approx.) | Varies with gradient | [6] |
Method Validation Parameters (Illustrative)
A full method validation in accordance with ICH guidelines should be performed. The following table provides an example of the parameters to be assessed.
| Validation Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 80-120% |
| Specificity | No interference at the retention time of the analyte |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the UPLC-Q-TOF/MS detection of this compound.
Signaling Pathway
Caption: Anti-inflammatory and antioxidant signaling pathways modulated by this compound.
References
- 1. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Schisantherin C as a Novel Inhibitor of Hepatitis B Virus (HBV)
Introduction Schisantherin C, a dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra chinensis, has demonstrated significant potential as an antiviral agent against the Hepatitis B Virus (HBV). Chronic HBV infection remains a global health challenge, and the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes is a major obstacle to a complete cure.[1][2][3] Emerging research indicates that this compound inhibits HBV replication through a distinct mechanism involving the activation of the host's innate immune signaling pathways.[4][5] These notes provide an overview of its mechanism, quantitative effects, and protocols for its experimental evaluation.
Mechanism of Action: cGAS-STING Pathway Activation The primary anti-HBV mechanism of this compound involves the enhancement of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an antiviral response.[4][5]
-
STING Activation: this compound promotes the activation of the STING pathway.[4]
-
TBK1-STING Interaction: Mechanistically, it facilitates the interaction between STING and TANK-binding kinase 1 (TBK1).[4][5]
-
IRF3 Phosphorylation and IFN-β Production: This enhanced interaction is crucial for the phosphorylation of interferon regulatory factor 3 (IRF3).[5] Activated IRF3 translocates to the nucleus, leading to increased production of type I interferons, particularly interferon-β (IFN-β).[4]
-
Antiviral State: The secreted IFN-β then acts in an autocrine and paracrine manner to induce the expression of numerous interferon-stimulated genes (ISGs) such as IFIT1, ISG15, and CXCL10, which establish a potent antiviral state in hepatocytes, thereby inhibiting HBV replication.[4]
This activation of the host's intrinsic antiviral immunity represents a promising strategy for HBV treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cccDNA Maintenance in Chronic Hepatitis B - Targeting the Matrix of Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preparation of Schisantherin C Stock Solution for Cellular Assays: An Application Note
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of Schisantherin C stock solutions for use in biological assays. This compound is a bioactive lignan isolated from the fruits of Schisandra sphenanthera and Kadsura longipedunculata[][2]. It is investigated for its therapeutic potential, notably for its hepatoprotective and antiviral activities[][2][3].
Physicochemical Properties and Storage
Accurate preparation of stock solutions begins with understanding the physicochemical properties of the compound. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 64938-51-8 | [][3][4][5][6] |
| Molecular Formula | C₂₈H₃₄O₉ | [][4][6] |
| Molecular Weight | 514.56 g/mol | [][6] |
| Purity | ≥98% | [6] |
| Appearance | Solid Powder | [][6] |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Acetone, Ethyl Acetate | [][5] |
| Storage (Powder) | Store at -20°C for long-term storage. | [] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to two weeks or -80°C for up to one month. Avoid repeated freeze-thaw cycles. | [5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for generating working solutions for various in vitro assays.
Materials
-
This compound powder (CAS 64938-51-8)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour. This prevents condensation of moisture onto the compound.[5]
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1 mg of this compound powder into the tube.
-
Calculation of DMSO Volume: To create a 10 mM stock solution from 1 mg of this compound (MW = 514.56 g/mol ), the required volume of DMSO is calculated as follows:
-
Moles of this compound = (0.001 g) / (514.56 g/mol) = 1.943 x 10⁻⁶ mol
-
Volume of DMSO (L) = (1.943 x 10⁻⁶ mol) / (0.010 mol/L) = 1.943 x 10⁻⁴ L
-
Volume of DMSO (µL) = 194.3 µL
-
-
Dissolution: Add 194.3 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If necessary, brief sonication in a water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile, tightly sealed microcentrifuge tubes or amber vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to two weeks) or at -80°C for longer-term storage (up to one month).
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be further diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.
Example Dilution for a 50 µg/mL Working Solution:
This compound has been reported to exhibit anti-Hepatitis B Virus (HBV) activity by reducing HBsAg and HBeAg secretion at a concentration of 50 µg/mL.[3]
-
Molar concentration of 50 µg/mL:
-
(50 µg/mL) * (1 g / 10⁶ µg) * (10³ mL / 1 L) / (514.56 g/mol) = 97.17 x 10⁻⁶ M = 97.17 µM
-
-
Serial Dilution: To achieve a final concentration of 97.17 µM in a cell culture well containing 1 mL of medium, you would perform a serial dilution from your 10 mM stock. For instance, a 1:103 dilution of the 10 mM stock would yield a final concentration of approximately 97 µM.
Biological Activity and Signaling Pathways
This compound, along with related compounds Schisantherin A, B, and D, has been shown to lower serum glutamic-pyruvic transaminase levels in patients with chronic viral hepatitis, indicating a hepatoprotective effect.[2][5] Its antiviral activity has been demonstrated against HBV.[3]
While detailed signaling pathway analysis specifically for this compound is limited and sometimes confused with the related compound Schisandrin C in the literature, the general workflow for investigating its bioactivity is outlined below.
Caption: Workflow for evaluating the anti-HBV activity of this compound.
Note on Signaling Pathways: Studies on the closely related lignan, Schisandrin C, have implicated the PI3K/AKT/mTOR and Nrf2/Keap1 signaling pathways in its mechanism of action for other therapeutic effects.[7][8] Researchers investigating this compound may consider exploring these pathways, while being mindful of the distinct chemical identity of each compound. The workflow for preparing and testing the compound remains fundamental to elucidating its specific molecular mechanisms.
References
- 2. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 64938-51-8 | PCA93851 | Biosynth [biosynth.com]
- 5. This compound | CAS:64938-51-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisantherin C Treatment in Bel-7402 Human Hepatoma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Schisantherin C on the Bel-7402 human hepatoma cell line. This document includes quantitative data on cytotoxicity and apoptosis, detailed experimental protocols for key assays, and a proposed signaling pathway involved in the mechanism of action.
Introduction
This compound, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has demonstrated cytotoxic effects against various cancer cell lines. This document focuses on its application in studies involving the Bel-7402 human hepatoma cell line, highlighting its potential as an anti-cancer agent.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on Bel-7402 cells.
Table 1: Cytotoxicity of this compound on Bel-7402 Cells
| Treatment Duration | IC50 Value (µM) |
| 48 hours | 81.58 ± 1.06[1][2] |
Table 2: Induction of Apoptosis by this compound in Bel-7402 Cells
| Treatment | Concentration (µM) | Duration (hours) | Percentage of Hypodiploid Cells (Apoptosis) |
| Control | 0 | 24 | - |
| This compound | 50 | 24 | Not specified |
| This compound | 75 | 24 | Not specified |
| This compound | 100 | 24 | 40.61 ± 1.43%[1][2] |
Proposed Signaling Pathway
While the precise signaling pathway of this compound in Bel-7402 cells has not been fully elucidated, its induction of apoptosis suggests a potential involvement of pathways that regulate cell survival and death. The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, and its inhibition is a common mechanism for anti-cancer drugs. The following diagram illustrates a hypothesized mechanism where this compound may inhibit the PI3K/Akt pathway, leading to apoptosis in Bel-7402 cells.
Caption: Hypothesized PI3K/Akt signaling pathway inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
Bel-7402 human hepatoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on Bel-7402 cells.
Materials:
-
Bel-7402 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed Bel-7402 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µM) for 48 hours. Include a vehicle control (DMSO) and a blank control (medium only).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Analysis by Flow Cytometry
This protocol is used to quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Bel-7402 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed Bel-7402 cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol at -20°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry. The sub-G0/G1 peak represents the apoptotic cell population.
Caption: Workflow for apoptosis analysis using flow cytometry.
Morphological Analysis of Apoptosis (Hoechst 33258 Staining)
This protocol is used to visualize the nuclear morphology of apoptotic cells.
Materials:
-
Bel-7402 cells
-
This compound
-
PBS
-
Methanol:Acetic acid fixative (3:1, v/v)
-
Hoechst 33258 staining solution (5 µM in PBS)
-
24-well plates with coverslips
-
Fluorescence microscope
Procedure:
-
Seed Bel-7402 cells on coverslips in 24-well plates and allow them to attach.
-
Treat the cells with this compound (e.g., 75 µM) for 24 hours.
-
Wash the cells with PBS and fix with methanol:acetic acid for 10 minutes at 4°C.
-
Wash the cells with PBS and stain with Hoechst 33258 solution for 5 minutes at room temperature.
-
Wash the cells with PBS to remove excess stain.
-
Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.[1]
Western Blot Analysis for PI3K/Akt Pathway Proteins
This protocol can be used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Bel-7402 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-PI3K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat Bel-7402 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like GAPDH.
This comprehensive guide provides the necessary information and protocols for researchers to investigate the effects of this compound on Bel-7402 human hepatoma cells.
References
Troubleshooting & Optimization
improving Schisantherin C extraction efficiency from plant material
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Schisantherin C from plant material, primarily from species of the Schisandra genus.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: this compound is a bioactive lignan predominantly found in the fruits of plants belonging to the Schisandraceae family. The most common sources are Schisandra chinensis and Schisandra sphenanthera.[1][2][3] The concentration of this compound and other lignans can vary depending on the plant's geographical origin, harvest time, and the specific part of the fruit used (seeds are particularly rich in lignans).
Q2: Which solvents are most effective for extracting this compound?
A2: Ethanol and methanol, typically in aqueous solutions, are the most commonly used and effective solvents for extracting this compound and other lignans.[4][5][6] The optimal concentration often ranges from 70% to 95% ethanol or methanol.[4][7] The choice of solvent can be influenced by the desired purity of the final extract and the specific extraction technique employed. For instance, non-polar solvents like hexane or supercritical CO2 may be used for selective extraction of certain lignans and to remove fatty components.[8]
Q3: What are the key parameters that influence the extraction yield of this compound?
A3: The extraction efficiency of this compound is influenced by several critical parameters:
-
Solvent Type and Concentration: As mentioned, ethanol and methanol are highly effective. The water content in the alcohol can enhance the penetration of the solvent into the plant matrix.
-
Temperature: Higher temperatures generally increase the solubility and diffusion rate of this compound, leading to higher yields. However, excessively high temperatures can cause degradation of the compound.[9][10][11]
-
Extraction Time: A longer extraction time can lead to a higher yield, but there is a point of diminishing returns after which the yield may plateau or even decrease due to compound degradation.
-
Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) generally improves extraction efficiency by creating a larger concentration gradient.[7][12][13]
-
Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, thereby improving extraction efficiency.
Q4: What is the stability of this compound during extraction and storage?
A4: Lignans like this compound are relatively stable compounds. However, they can be susceptible to degradation under certain conditions. High temperatures over prolonged periods can lead to thermal degradation.[10][11] Exposure to light and alkaline pH conditions may also negatively impact the stability of phenolic compounds like lignans.[14][15] For long-term storage of extracts, it is advisable to use a cool, dark, and dry environment. One study on the storage of Schisandra chinensis fruits indicated that the content of some lignans, including schisantherin A and B, peaked at 6 months of storage and then declined.[16]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Extraction Yield | - Inappropriate solvent or concentration.- Suboptimal temperature or extraction time.- Inadequate solid-to-liquid ratio.- Insufficient grinding of plant material.- Degradation of this compound. | - Optimize the solvent system. Experiment with different concentrations of ethanol or methanol (e.g., 70%, 80%, 95%).- Systematically vary the extraction temperature and time to find the optimal balance for yield without degradation.- Increase the solvent volume (decrease the solid-to-liquid ratio). A common starting point is 1:10 or 1:20 (g/mL).- Ensure the plant material is finely powdered to maximize surface area.- Avoid excessive heat and prolonged exposure to light. Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Inconsistent Results | - Variability in plant material.- Inconsistent extraction parameters.- Inaccurate quantification method. | - Source plant material from a reliable supplier and, if possible, use material from the same batch for comparative experiments.- Precisely control all extraction parameters (temperature, time, solvent ratio, etc.) for each run.- Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision. Use a certified reference standard for this compound. |
| Co-extraction of Impurities | - Use of a non-selective solvent.- Presence of pigments, lipids, or other compounds in the plant material. | - Employ a pre-extraction step with a non-polar solvent like hexane to remove lipids.- Utilize purification techniques such as solid-phase extraction (SPE) or column chromatography with adsorbents like silica gel or macroporous resins after the initial extraction.[4] |
| Peak Tailing or Splitting in HPLC Analysis | - Column degradation.- Inappropriate mobile phase pH.- Interaction of lignans with active sites on the column.- Sample overload. | - Check the column's performance and replace it if necessary.- Adjust the pH of the mobile phase to ensure consistent ionization of the analyte.- Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase to block active silanol groups.- Reduce the concentration or injection volume of the sample.[17][18][19][20] |
Data on Extraction Methods
The following tables summarize quantitative data and optimal conditions for the extraction of lignans from Schisandra species. Note that specific yield data for this compound is limited; therefore, data for total lignans or other major lignans are provided as a reference.
Table 1: Comparison of Different Extraction Methods for Lignans
| Extraction Method | Solvent | Temperature | Time | Key Findings/Yield | Reference |
| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | 60°C | 30 min | Yield of Schisantherin B was 0.88% | N/A |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 60°C | 30 min | Combined with ultrasound, yielded 0.88% Schisantherin B | N/A |
| Soxhlet Extraction | Methanol | Boiling Point | 4 hours | A traditional but time and solvent-intensive method. | N/A |
| Accelerated Solvent Extraction (ASE) | 87% Ethanol | 160°C | 10 min | Yield of four major lignans was 14.72 mg/g. | [6] |
| Smashing Tissue Extraction (STE) | 75% Ethanol | N/A | 1 min | Total content of five lignans was 13.89 ± 0.014 mg/g. | N/A |
Table 2: Optimized Parameters for Lignan Extraction
| Parameter | Optimal Condition | Effect on Yield | Reference |
| Ethanol Concentration | 70-95% | Significantly affects extraction efficiency. | [4][7] |
| Methanol Concentration | 78-91% | Higher concentrations can improve the yield of less polar lignans. | [7] |
| Solid-to-Liquid Ratio | 1:20 to 1:40 (g/mL) | A higher solvent volume generally increases the extraction yield. | [7] |
| Extraction Temperature | 60-80°C (for conventional methods) | Increases solubility and diffusion; higher temperatures risk degradation. | [9][10][11] |
| Extraction Time | 30-60 min (for UAE/MAE) | Longer times can increase yield up to a certain point. | N/A |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind dried Schisandra fruits to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 200 mL of 80% ethanol (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the temperature to 60°C.
-
Extract for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 50°C.
-
-
Quantification:
-
Dissolve the dried extract in methanol.
-
Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place 1 g of the powdered material in a microwave extraction vessel.
-
Add 20 mL of 80% ethanol.
-
Set the microwave power to 400 W and the extraction temperature to 60°C.
-
Extract for 15 minutes.
-
-
Filtration and Concentration: Follow the same procedure as in the UAE protocol.
-
Quantification: Analyze the this compound content using HPLC as described above.
Visualizations
Caption: A generalized workflow for the extraction and quantification of this compound.
Caption: A troubleshooting flowchart for addressing low this compound yield.
Caption: Key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ache.org.rs [ache.org.rs]
- 5. researchgate.net [researchgate.net]
- 6. Response Surface Modeling and Optimization of Accelerated Solvent Extraction of Four Lignans from Fructus Schisandrae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The influence of storage conditions on the quality of Schisandra chinensis fruits: A integrated investigation of constituent and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hplc.eu [hplc.eu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. phenomenex.com [phenomenex.com]
- 20. agilent.com [agilent.com]
Schisantherin C stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Schisantherin C. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2] It can be kept at 4°C for up to two years.[1][2] One supplier suggests a long-term storage temperature between 10°C and 25°C, but for optimal stability, colder temperatures are generally recommended.[3]
Q2: How should I prepare and store this compound solutions?
It is recommended to prepare and use solutions on the same day.[4] If you need to prepare stock solutions in advance, they should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[4][5] These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[4]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in various organic solvents, including DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[4] For cell-based assays, DMSO is commonly used to prepare concentrated stock solutions.
Q4: Is this compound sensitive to light or other environmental factors?
Yes. To ensure stability, this compound should be protected from direct sunlight.[1] It is also incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Care should be taken to avoid dust and aerosol formation when handling the solid compound.[1]
Q5: How can I assess the purity and stability of my this compound sample?
The most effective method for assessing the stability and purity of this compound is High-Performance Liquid Chromatography (HPLC).[6][7] A stability-indicating HPLC method can separate the intact compound from any potential degradation products, allowing for accurate quantification.[7]
Summary of Storage Conditions
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Citations |
| Solid Powder | -20°C | Up to 3 years | [1][2] |
| 4°C | Up to 2 years | [1][2] | |
| In Solvent | -80°C | Up to 6 months | [1][2] |
| -20°C | Up to 1 month | [1][2] |
Troubleshooting Guide
Issue: My experimental results are inconsistent. Could this compound stability be the cause?
Inconsistent results can indeed stem from compound degradation. Review your storage and handling procedures:
-
Stock Solutions: Are you using freshly prepared solutions or properly stored aliquots? Repeated freeze-thaw cycles can degrade the compound.
-
Storage Conditions: Verify that both solid and solution forms of this compound are stored at the recommended temperatures and protected from light.[1]
-
Experimental Buffer: Ensure the pH of your experimental buffer is not strongly acidic or alkaline, as this can affect stability.[1]
Issue: I see unexpected peaks in my HPLC/LC-MS analysis. Are these degradation products?
The appearance of new peaks in a chromatogram is a strong indicator of degradation.
-
Forced Degradation Study: To confirm, you can perform a forced degradation study by exposing a small sample of this compound to harsh conditions (e.g., strong acid, strong base, high heat, or UV light) and analyzing the resulting mixture by HPLC. This can help identify the retention times of potential degradation products.
-
Review Handling: Ensure that the solvent used for reconstitution is of high purity and that the solution has not been stored improperly.
Experimental Protocols
Protocol: HPLC Method for Stability Assessment
This protocol outlines a general procedure for developing a stability-indicating HPLC method. Specific parameters may need optimization for your system.
-
Column Selection: A reversed-phase C18 column is a common starting point for the analysis of lignans like this compound.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water or methanol and a phosphate buffer is often effective.[8]
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.
-
Dilute the stock solution with the mobile phase to create working standards.
-
-
Preparation of Sample Solution:
-
Retrieve your experimental sample of this compound (e.g., from a stored stock solution).
-
Dilute the sample with the mobile phase to a concentration within the calibration range of your working standards.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of approximately 219 nm.[9]
-
Column Temperature: Maintain a constant temperature, e.g., 25°C, to ensure reproducible retention times.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Compare the peak area of this compound in your sample to the calibration curve to determine its concentration. The presence of any additional peaks may indicate impurities or degradation products.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound for stability studies.
Caption: Key factors influencing the stability of this compound and corresponding control measures.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound | CAS:64938-51-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. kinampark.com [kinampark.com]
- 8. Schisantherin A vs. Schisandrin C: 2025 Guide to Chiral Resolution Selection (Pharmacopoeia & Nature Synthesis Insights) - Hengyuan Fine Chemical [hyfinechemical.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Peak Resolution for Schisantherin C in HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak resolution issues encountered during the HPLC analysis of Schisantherin C.
Troubleshooting Guide
Question: My this compound peak is exhibiting poor resolution. What are the common causes and how can I fix them?
Poor peak resolution in HPLC can manifest as peak fronting, tailing, broadening, or splitting. Below is a systematic approach to identifying and resolving these issues.
Peak Tailing
Peak tailing is often characterized by an asymmetrical peak where the latter half is drawn out.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Parameter Adjustment |
| Column Overload | Reduce the sample concentration or injection volume. | Decrease injection volume by 50% increments. |
| Secondary Interactions | The mobile phase pH may be inappropriate. Lignans like this compound can have acidic phenol groups.[1] Adjusting the pH can suppress silanol interactions. | Add 0.1% formic acid or acetic acid to the mobile phase.[2] |
| Column Contamination | Strongly retained compounds from previous injections can interfere. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). |
| Column Degradation | The stationary phase may be damaged. | Replace the column with a new one of the same type. |
Peak Fronting
Peak fronting presents as an asymmetrical peak with a leading edge that is less steep than the trailing edge.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Parameter Adjustment |
| Sample Overload | The concentration of the sample injected on the column is too high. | Dilute the sample or reduce the injection volume. |
| Incompatible Sample Solvent | The solvent used to dissolve the sample is stronger than the mobile phase. | Prepare the sample in the initial mobile phase composition. |
| Low Column Temperature | Lower temperatures can sometimes lead to peak fronting. | Increase the column temperature in increments of 5°C.[3] |
Broad Peaks
Broad peaks can significantly reduce resolution and sensitivity.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Parameter Adjustment |
| High Flow Rate | The mobile phase is moving too quickly for proper partitioning. | Decrease the flow rate. A lower flow rate can lead to narrower peaks.[4] |
| Large Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector. | Use shorter, narrower internal diameter tubing (e.g., 0.125 mm I.D.).[3] |
| Column Contamination/Aging | Buildup of contaminants or degradation of the stationary phase. | Flush or replace the column. |
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal for this compound. | Adjust the acetonitrile/water or methanol/water ratio. |
Split Peaks
Split peaks can indicate a problem with the column inlet or sample introduction.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Parameter Adjustment |
| Clogged Column Frit | Particulates from the sample or system have blocked the inlet frit. | Back-flush the column (if recommended by the manufacturer) or replace the frit. |
| Column Void | A void has formed at the head of the column. | Replace the column. |
| Incompatible Injection Solvent | The sample solvent is causing the analyte to precipitate at the column inlet. | Dissolve the sample in the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A common method for analyzing this compound and other lignans is reversed-phase HPLC.[5][6] A good starting point would be:
-
Detection: UV detection, typically around 219 nm.[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Q2: How does the mobile phase composition affect the resolution of this compound?
For reversed-phase chromatography of medium polarity compounds like lignans, the mobile phase strength is key.[1][2]
-
Increasing the organic solvent percentage (e.g., acetonitrile) will decrease the retention time.
-
Decreasing the organic solvent percentage will increase the retention time and may improve the resolution between closely eluting peaks.
-
Using a gradient elution, where the organic solvent concentration is increased over time, is often effective for separating multiple lignans in a sample.[5][6]
Q3: Should I use methanol or acetonitrile as the organic solvent?
Both acetonitrile and methanol are commonly used for lignan analysis.[2] Acetonitrile generally has a lower viscosity and UV cutoff, which can lead to better efficiency and less baseline noise. However, methanol can offer different selectivity for certain compounds. If you are having trouble with co-eluting peaks, switching from acetonitrile to methanol (or vice versa) may alter the elution order and improve resolution.
Q4: What sample preparation steps are recommended for this compound analysis?
Proper sample preparation is crucial to avoid column contamination and ensure good peak shape.[4]
-
Extraction: this compound is typically extracted from its source material (e.g., Schisandra chinensis) using solvents like methanol.[8][9]
-
Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates that could clog the column.[4]
-
Solvent Compatibility: Whenever possible, the final sample should be dissolved in the initial mobile phase to prevent peak distortion.
Q5: Can temperature be used to improve peak resolution for this compound?
Yes, adjusting the column temperature can influence resolution.
-
Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter run times. However, excessively high temperatures can degrade the sample or the column.[4]
-
Decreasing the temperature can increase retention and may improve resolution, but can also lead to broader peaks and longer analysis times.[4] It is a parameter that can be optimized within the limits of your column and analyte stability.
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a general method for the quantification of this compound.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of working standard solutions of different concentrations by diluting with methanol.
-
-
Sample Preparation:
-
Accurately weigh the powdered sample material.
-
Extract the sample with methanol using ultrasonication or another appropriate method.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient can be employed, for example, starting with a lower percentage of acetonitrile and increasing it over the course of the run to elute all compounds of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 219 nm.[7]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to create a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting poor peak resolution in HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. medicinalcrop.org [medicinalcrop.org]
- 9. This compound | CAS:64938-51-8 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Ensuring Reproducibility in Schisantherin C Bioactivity Assays
This technical support center provides troubleshooting guidance and standardized protocols to enhance the reproducibility of bioactivity assays involving Schisantherin C. It is designed for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs) and General Troubleshooting
This section addresses common issues related to the compound itself and general experimental design, which are frequent sources of variability in natural product research.[1][2][3]
Q1: Why are my IC50 values for this compound different from published results?
A1: Discrepancies in IC50 values are a common challenge in natural product research and can stem from several factors:
-
Compound Purity and Identity: The purity of your this compound sample is critical. Ensure it has been verified by methods like HPLC and NMR.[4][5] Natural products can contain isomers or related compounds that may have different bioactivities.[1]
-
Cell Line Authenticity and Passage Number: Use authenticated cell lines from a reputable source (e.g., ATCC). High passage numbers can lead to genetic drift and altered phenotypes, affecting drug sensitivity.[6] It is best practice to use cells within a defined low-passage range for all experiments.
-
Assay-Specific Parameters: Minor variations in protocols, such as cell seeding density, incubation times with the compound, and the specific viability assay used (e.g., MTT, MTS, XTT), can significantly alter results.[7]
-
Solvent and Final Concentration: The solvent used to dissolve this compound (commonly DMSO) and its final concentration in the culture medium should be consistent and kept low (typically <0.5%) to avoid solvent-induced toxicity.
Q2: How can I ensure batch-to-batch consistency with my this compound?
A2: Ensuring consistency is key for reproducibility.[8]
-
Source from a Reputable Supplier: Purchase this compound from suppliers who provide a detailed Certificate of Analysis (CoA) with purity data (e.g., >98% by HPLC).
-
In-House Quality Control: If possible, perform in-house analysis (e.g., HPLC, LC-MS) on each new batch to confirm its identity and purity against a reference standard.[9]
-
Proper Storage: Store the compound as recommended by the supplier, typically desiccated at -20°C or -80°C and protected from light, to prevent degradation.
Q3: What are the best practices for designing a reproducible cell-based assay?
A3: Rigorous experimental design is fundamental.
-
Optimize Cell Seeding Density: Determine the optimal cell number that ensures cells are in the logarithmic growth phase throughout the experiment. Over-confluent or sparse cultures will respond differently.[7][10]
-
Include Proper Controls: Always include:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the highest drug concentration.
-
Untreated Control: Cells in media alone.
-
Positive Control: A known cytotoxic or anti-inflammatory agent to ensure the assay is working correctly.[7]
-
-
Standardize Incubation Times: Use consistent incubation times for both drug treatment and subsequent assay steps (e.g., MTT incubation).[11]
-
Minimize Pipetting Errors: Use calibrated pipettes and careful technique to ensure accuracy, especially during serial dilutions.[7]
Section 2: Troubleshooting Specific Bioactivity Assays
Cytotoxicity/Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability.[12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]
Q1: My MTT assay has high background absorbance in the control wells. What's wrong?
A1: High background can obscure results and may be caused by:
-
Reagent Contamination: The MTT reagent or culture medium may be contaminated with bacteria or fungi, which can reduce MTT. Visually inspect cultures and reagents.
-
Phenol Red and Serum Interference: Phenol red in the culture medium and components in serum can contribute to background absorbance.[12] Use a background control (media, MTT, and solubilizer, but no cells) and subtract this reading from all other wells.[12] For greater accuracy, consider using phenol red-free medium for the assay.
-
Precipitation of MTT: If the MTT solution is not properly filtered or is stored incorrectly, it can form precipitates that lead to high readings.[13]
Q2: The formazan crystals are not dissolving completely. How can I fix this?
A2: Incomplete solubilization is a common issue that leads to underestimation of cell viability.
-
Inadequate Mixing: Ensure thorough mixing after adding the solubilization solvent (e.g., DMSO, acidified isopropanol). Use a plate shaker for 15 minutes or pipette up and down carefully to dissolve the crystals.[12][13]
-
Insufficient Solvent Volume: Ensure the volume of the solubilizing agent is adequate, typically equal to the initial culture volume in the well.[11]
-
Cell Clumping: Very high cell density can lead to large, difficult-to-dissolve formazan crystals. Optimize your cell seeding density.
Anti-Inflammatory Assays (Nitric Oxide, Cytokine Measurement)
This compound has demonstrated anti-inflammatory properties, often assessed by measuring its effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) and pro-inflammatory cytokine production in macrophage cell lines like RAW 264.7.[14][15][16]
Q1: I'm not seeing an inhibitory effect of this compound on LPS-induced NO production.
A1: This could be due to several factors:
-
LPS Activity: Ensure your LPS is potent and from a reliable source. Prepare fresh dilutions for each experiment as it can adhere to plastic surfaces. Test a range of LPS concentrations to confirm you are on the linear portion of the dose-response curve.
-
Compound Cytotoxicity: At the concentrations used, this compound might be toxic to your cells. A decrease in NO could be due to cell death, not specific inhibition of inflammation. Always perform a concurrent cytotoxicity assay (e.g., MTT) with the same compound concentrations and incubation times.[14]
-
Timing of Treatment: The timing of this compound addition relative to LPS stimulation is critical. Pre-treatment with the compound (e.g., 1-2 hours before adding LPS) is a common strategy to inhibit the activation of inflammatory pathways.[14]
Q2: My cytokine measurements (e.g., TNF-α, IL-6) are highly variable between replicates.
A2: Variability in cytokine ELISAs or other measurement methods can be frustrating.
-
Cell Health and Plating Consistency: Ensure cells are healthy and evenly plated. Any variation in cell number will lead to different amounts of cytokine production.[10]
-
Pipetting and Washing Steps: ELISAs are sensitive to pipetting accuracy and the thoroughness of washing steps. Use a multichannel pipette for consistency and ensure all wells are washed equally to reduce background.
-
Sample Handling: Collect cell supernatants promptly after incubation, centrifuge to remove cell debris, and store at -80°C if not analyzing immediately. Repeated freeze-thaw cycles can degrade cytokines.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in protein expression and phosphorylation to understand how this compound affects signaling pathways like NF-κB and MAPKs.[17][18]
Q1: I can't detect the phosphorylated form of a protein (e.g., p-p65, p-p38) after treatment.
A1: Detecting phospho-proteins can be challenging.
-
Timing is Crucial: Phosphorylation events can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) after stimulation (e.g., with LPS) to identify the peak phosphorylation time.
-
Use Phosphatase Inhibitors: Immediately lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of your proteins.[19]
-
Antibody Quality: Use a high-quality primary antibody validated for Western blotting. Check the product datasheet for recommended dilution and positive control cell lysates.[20]
Q2: My Western blot has a high background or non-specific bands.
A2: This is a common issue that can obscure the band of interest.
-
Blocking is Insufficient: Block the membrane for at least 1 hour at room temperature with an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Some antibodies perform better with BSA versus milk, so check the datasheet.[19][20]
-
Antibody Concentration is Too High: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong specific signal with low background.
-
Inadequate Washing: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove unbound antibodies.[20]
Section 3: Quantitative Data Summary
The following table summarizes reported cytotoxic activities of this compound and related compounds. Note that direct comparison requires careful consideration of the different cell lines and experimental conditions used.
| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| This compound | Bel-7402 (Hepatocellular Carcinoma) | 48 h | 81.58 ± 1.06 | [21][22] |
| This compound | KB-3-1 (Nasopharyngeal Carcinoma) | 48 h | 108.00 ± 1.13 | [21][22] |
| This compound | Bcap37 (Breast Cancer) | 48 h | 136.97 ± 1.53 | [21][22] |
| Schisantherin A | HepG2 (Hepatocellular Carcinoma) | 48 h | 6.65 ± 0.32 | [23] |
| Schisantherin A | Hep3B (Hepatocellular Carcinoma) | 48 h | 10.50 ± 0.81 | [23] |
| Schisantherin A | Huh7 (Hepatocellular Carcinoma) | 48 h | 10.72 ± 0.46 | [23] |
Section 4: Experimental Protocols and Visualizations
Protocol: Cell Viability Assessment using MTT Assay
This protocol is a generalized method for assessing the effect of this compound on the viability of adherent cancer cells.
-
Cell Plating:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.[24]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.
-
Incubate for the desired treatment period (e.g., 48 hours).[21][22]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11]
-
-
Data Acquisition:
-
Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[12]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[11][12]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Protocol: Western Blot for p65-NF-κB and p38 MAPK Phosphorylation
This protocol describes the detection of key inflammatory signaling proteins in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined optimal time (e.g., 30 minutes) to induce phosphorylation.
-
-
Protein Extraction (Lysis):
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[19]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[19]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[25]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65 or anti-phospho-p38) diluted in blocking buffer overnight at 4°C with gentle shaking.[20]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin, GAPDH) or for the total form of the protein (e.g., total p65, total p38).
-
Diagrams and Workflows
Caption: A generalized workflow for investigating this compound bioactivity.
Caption: Inhibition of the NF-κB pathway by this compound.
Caption: Inhibition of MAPK signaling pathways by this compound.
References
- 1. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reproducibility challenges in the search for antibacterial compounds from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of cytotoxic activity of Schisandra chinensis lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts [mdpi.com]
- 16. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. tandfonline.com [tandfonline.com]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. texaschildrens.org [texaschildrens.org]
- 25. sinobiological.com [sinobiological.com]
Technical Support Center: Optimization of Ultrasonic Extraction Parameters for Schisandra Lignans
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the ultrasonic-assisted extraction (UAE) of lignans from Schisandra chinensis.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for efficient ultrasonic extraction of Schisandra lignans?
A1: The primary parameters that significantly influence the extraction efficiency of Schisandra lignans are:
-
Solvent Type and Concentration: Aqueous ethanol is commonly used, with concentrations ranging from 62% to 95%.[1][2] The optimal concentration depends on the specific lignans being targeted. For instance, 95% ethanol was found to be optimal for extracting schisandrin B.[2][3]
-
Ultrasonic Power: Higher ultrasonic power generally enhances extraction efficiency, but excessive power can lead to degradation of the target compounds. A power of 800 W has been used effectively in some protocols.[4]
-
Extraction Time: The duration of sonication is crucial. While longer times can increase yield, they also risk degrading the lignans. Optimal times are often found to be between 30 and 70 minutes.[2][4][5]
-
Temperature: Temperature affects solvent viscosity and mass transfer. An optimal temperature of 60°C has been reported for the extraction of schisandrin B.[2][3]
-
Solid-to-Liquid Ratio: This ratio impacts the concentration gradient and solvent penetration. Ratios ranging from 1:10 to 1:20 (g/mL) are commonly investigated.[1][4]
-
Particle Size: A smaller particle size (e.g., passing through a 120-mesh sieve) increases the surface area available for extraction.[1]
Q2: Which solvent system is best for extracting Schisandra lignans?
A2: Aqueous ethanol is the most frequently reported and effective solvent for extracting a broad range of lignans from Schisandra.[1][2] The optimal ethanol concentration can vary. For example, one study found 75% aqueous ethanol to be optimal for extracting five different lignans.[1] Another study targeting schisandrin B identified 95% ethanol as the most significant factor for high yield.[2] For a more selective extraction with higher purity, an aqueous two-phase system (ATPS) with ethanol and ammonium sulfate has been successfully employed.[4]
Q3: How does ultrasonic-assisted extraction (UAE) compare to other extraction methods for Schisandra lignans?
A3: UAE generally offers several advantages over traditional methods like heat reflux and Soxhlet extraction. It typically results in higher extraction efficiency in a significantly shorter time.[1][5] For instance, one study noted that their optimized UAE method was about 3.5 times more efficient than conventional solvent extraction and reduced the extraction time from 6 hours to 30 minutes.[5] Other modern techniques like smashing tissue extraction (STE) have also been shown to have very high efficiency, sometimes even exceeding that of UAE.[1]
Q4: Can ionic liquids be used for the ultrasonic extraction of Schisandra lignans?
A4: Yes, ionic liquid-based ultrasonic-assisted extraction (ILUAE) has been successfully applied to extract biphenyl cyclooctene lignans from Schisandra chinensis.[5] The use of an appropriate ionic liquid, such as 0.8 M 1-lauryl-3-methylimidazolium bromide ([C12mim]Br), can lead to a simple, efficient, and reproducible extraction process.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Lignan Yield | 1. Suboptimal Solvent Concentration: The polarity of the solvent may not be ideal for the target lignans. | 1. Optimize the ethanol concentration. Perform small-scale trials with a range of concentrations (e.g., 50%, 70%, 80%, 95%).[2] |
| 2. Inadequate Ultrasonic Power or Time: Insufficient energy is being applied to disrupt the plant cell walls effectively. | 2. Increase the ultrasonic power or extraction time within the recommended ranges. Be cautious of excessive power or time which can cause degradation.[2][4] | |
| 3. Incorrect Solid-to-Liquid Ratio: A high concentration of plant material may hinder efficient extraction. | 3. Adjust the solid-to-liquid ratio. A common starting point is 1:15 or 1:20 (g/mL).[1][4] | |
| 4. Improper Particle Size: Large particle sizes reduce the surface area for extraction. | 4. Ensure the plant material is finely ground (e.g., to pass through a 120-mesh sieve).[1] | |
| 5. Suboptimal Temperature: The extraction temperature may be too low. | 5. Increase the extraction temperature. A temperature of around 60°C has been shown to be effective.[2][3] | |
| Degradation of Lignans | 1. Excessive Ultrasonic Power: High-intensity ultrasound can lead to the breakdown of thermolabile compounds. | 1. Reduce the ultrasonic power. Operate at the lower end of the effective range identified in optimization studies. |
| 2. Prolonged Extraction Time: Extended exposure to ultrasonic waves and elevated temperatures can cause degradation. | 2. Shorten the extraction time. An optimal duration is often between 30 to 60 minutes.[1][4][5] | |
| 3. High Temperature: Lignans can be sensitive to high temperatures. | 3. Lower the extraction temperature. Maintain a constant temperature using a water bath. Lignans are generally stable below 100°C.[6] | |
| Poor Reproducibility | 1. Inconsistent Sample Preparation: Variations in particle size and moisture content of the plant material. | 1. Standardize the grinding and drying process of the Schisandra seeds or fruit. |
| 2. Fluctuations in Ultrasonic Instrument Performance: Inconsistent power output from the ultrasonic device. | 2. Calibrate and regularly maintain the ultrasonic bath or probe to ensure consistent power delivery. | |
| 3. Inaccurate Parameter Control: Variations in temperature, time, or solvent concentration between experiments. | 3. Use precise equipment for measuring solvents and controlling temperature and time. | |
| Extract Contains High Levels of Impurities | 1. Non-Selective Solvent System: The chosen solvent may be co-extracting a large number of other compounds. | 1. Consider using a more selective extraction system, such as an aqueous two-phase system (ATPS), which has been shown to yield higher purity extracts.[4] |
| 2. Inadequate Post-Extraction Cleanup: The crude extract has not been sufficiently purified. | 2. Implement post-extraction purification steps such as column chromatography or crystallization to isolate the target lignans.[2][7] |
Experimental Protocols
General Protocol for Ultrasonic-Assisted Extraction (UAE) of Schisandra Lignans
This protocol is a synthesis of common practices reported in the literature.[1][2][4]
-
Sample Preparation:
-
Extraction:
-
Accurately weigh a specific amount of the powdered sample (e.g., 2.00 g) and place it into an extraction vessel (e.g., a 150 mL flask).[1]
-
Add the chosen extraction solvent (e.g., 40 mL of 81% aqueous ethanol for a 1:20 solid-to-liquid ratio).[1]
-
Place the flask in an ultrasonic bath with a constant frequency (e.g., 45 kHz).[1]
-
Set the desired ultrasonic power (e.g., 223 W) and temperature (e.g., 60°C).[1][2]
-
Perform the extraction for the optimized duration (e.g., 30 minutes).[1]
-
-
Post-Extraction Processing:
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
If needed, concentrate the filtrate under reduced pressure.
-
The crude extract can then be subjected to further purification steps like silica gel column chromatography.[2]
-
-
Analysis:
Data Presentation
Table 1: Optimized Parameters for Ultrasonic Extraction of Schisandra Lignans from Various Studies
| Lignans of Interest | Optimal Solvent | Solid:Liquid Ratio | Ultrasonic Power | Time (min) | Temperature (°C) | Yield | Reference |
| Schizandrin, Schisantherin A, Deoxyschizandrin | 19% (w/w) Ethanol in 25% (w/w) (NH₄)₂SO₄ ATPS | 1:20 | 800 W | 61.1 | Not Specified | 13.10 mg/g (Schizandrin) | [4] |
| Four Biphenyl Cyclooctene Lignans | 0.8 M [C12mim]Br | Optimized via RSM | Optimized via RSM | 30 | Not Specified | Not Specified | [5] |
| Five Lignans (Schisandrol A, Schisantherin A, etc.) | 75% Aqueous Ethanol | 1:19 | Not specified for UAE | 30 | Not Specified | 13.89 ± 0.014 mg/g (Total Lignans) | [1] |
| Schisandrin B | 95% Ethanol | 1:5 | 600 W | 70 | 60 | 5.80 mg/g | [2][3] |
| Schisandrin A and B | 4.2 mol/L [BMIM]BF₄ with cellulase | 1:13 | 450 W | 30 | Not Specified | 0.306 mg/g (SDA), 0.260 mg/g (SDB) | [8] |
Visualizations
Caption: Workflow for Ultrasonic-Assisted Extraction of Schisandra Lignans.
Caption: Key Parameters Influencing the Optimization of Schisandra Lignan Extraction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous two-phase system coupled with ultrasound for the extraction of lignans from seeds of Schisandra chinensis (turcz.) Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on ionic liquid-based ultrasonic-assisted extraction of biphenyl cyclooctene lignans from the fruit of Schisandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of lignans from Schisandra chinensis fruit by using column fractionation and supercritical antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of the active components from the residue of Schisandra chinensis via an ultrasound-assisted method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Schisantherin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Schisantherin C.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Extraction Issues
Q1: My yield of this compound from the initial extraction is very low. What are the possible causes and how can I improve it?
A1: Low extraction yield is a common issue. Here are several potential causes and solutions:
-
Inefficient Extraction Method: Traditional methods like heat reflux or Soxhlet extraction can be time-consuming and may lead to low yields, partly due to the potential thermal degradation of lignans like this compound.[1]
-
Solution: Employ modern extraction techniques such as ultrasonic-assisted extraction (UAE) , microwave-assisted extraction (MAE) , or supercritical fluid extraction (SFE) . These methods can enhance extraction efficiency, reduce extraction time, and minimize thermal stress on the compound.[1][2] UAE, for example, offers a shorter extraction time and does not require heating, which is beneficial for heat-sensitive compounds.[1]
-
-
Improper Solvent Selection: The choice of solvent and its concentration are critical for maximizing the extraction of lignans.
-
Resinification Reactions: The use of certain common solvents can lead to resinification reactions, which in turn results in lower extraction rates.[2]
-
Solution: Consider using alternative green solvents or optimizing the extraction conditions to minimize these side reactions.
-
Q2: I am observing degradation of my target compound during extraction. How can I prevent this?
A2: this compound, like other lignans, can be sensitive to heat.[1]
-
Solution: Avoid prolonged exposure to high temperatures. If using traditional extraction methods, ensure precise temperature control. Modern methods like UAE or SFE are preferable as they can be performed at lower temperatures.[1] Additionally, proper drying of the plant material before extraction is important; studies on the related Schisantherin B have shown that drying at 50-55°C can yield a higher content compared to sun-drying.[2]
Purification & Chromatography Issues
Q3: My crude extract contains many impurities. What is a good initial purification step before column chromatography?
A3: A crude extract of Schisandra species will contain a complex mixture of compounds, including other lignans, steroids, flavonoids, and low molecular weight fractions of lignin.[5]
-
Solution 1: Liquid-Liquid Extraction: Perform a liquid-liquid extraction with a non-polar solvent like petroleum ether. This will help remove highly non-polar impurities, simplifying the subsequent chromatographic steps.[3]
-
Solution 2: Macroporous Resin Column Chromatography: This is a highly effective technique for the initial enrichment of lignans. Resins like AB-8 or HPD100 can selectively adsorb lignans from the crude extract. After washing away impurities with a low concentration of ethanol (e.g., 30%), the lignan-enriched fraction can be eluted with a higher concentration of ethanol (e.g., 70%).[2][4]
Q4: I am having difficulty separating this compound from other closely related lignans (co-elution) during HPLC or column chromatography. What can I do?
A4: Co-elution of structurally similar lignans is a significant challenge in the purification of this compound.
-
Optimize Mobile Phase:
-
Adjust Polarity: Fine-tune the solvent gradient. A shallower gradient can improve the resolution between closely eluting peaks.
-
Try Different Solvent Systems: If using a standard system (e.g., methanol-water or acetonitrile-water), consider experimenting with different solvent combinations.
-
-
Change the Stationary Phase:
-
If you are using a standard C18 column, consider a column with a different selectivity (e.g., a phenyl-hexyl or a biphenyl column).
-
For column chromatography, using silica gel with a smaller mesh size can enhance separation efficiency.[6]
-
-
Advanced Chromatographic Techniques:
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for separating compounds with similar polarities from complex mixtures and has been successfully used to isolate this compound.[7] It avoids the irreversible adsorption issues that can occur with solid stationary phases.
-
Q5: My target compound is showing peak tailing in HPLC analysis. What could be the cause?
A5: Peak tailing can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the analyte, causing tailing.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups. Using a high-purity, end-capped column can also minimize these interactions.
-
-
Column Contamination or Degradation: Impurities from previous injections may have accumulated on the column, or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Quantitative Data on Lignan Purification
The following tables summarize quantitative data from studies on the purification of this compound and related lignans, providing a benchmark for expected yields and purity.
Table 1: Yield and Purity of this compound and Other Lignans via a Combined Purification Strategy
| Compound | Initial Sample | Purification Method | Yield (mg) | Purity (%) | Reference |
| This compound | 260 mg of pre-separated fraction 1 | HSCCC | 16.7 | >94 | [7] |
| Schizandrin | 260 mg of pre-separated fraction 1 | HSCCC | 18.2 | >94 | [7] |
| Angeloylgomisin H | 260 mg of pre-separated fraction 1 | HSCCC | 15.7 | >94 | [7] |
| Gomisin A | 260 mg of pre-separated fraction 1 | HSCCC | 16.5 | >94 | [7] |
| Deoxyschizandrin | 230 mg of pre-separated fraction 2 | HSCCC | 19.7 | >94 | [7] |
| γ-Schisandrin | 230 mg of pre-separated fraction 2 | HSCCC | 23.4 | >94 | [7] |
| Schisandrin C | 230 mg of pre-separated fraction 2 | HSCCC | 18.2 | >94 | [7] |
HSCCC: High-Speed Counter-Current Chromatography
Table 2: Comparison of Extraction Yields for Related Schisantherins Using Different Methods
| Compound | Extraction Method | Key Parameters | Yield | Reference |
| Schisantherin A | Ultrasonic Extraction | Solvent-to-solid ratio: 20:1, Ultrasonic power: 800 W, Time: 61.1 min | 1.87 mg/g | [1] |
| Schisantherin B | Ultrasonic Microwave Synergistic | Ethanol: 80%, Temp: 60°C, Microwave: 150W, Ultrasonic: 200W, Time: 30 min | 0.88% | [2] |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of Lignans from Schisandra sphenanthera
This protocol is adapted from a method used for deoxyschizandrin and is applicable for the extraction of this compound.[3]
-
Milling and Extraction:
-
Pulverize dried fruits of Schisandra sphenanthera.
-
Extract the powder three times with 80% ethanol (1:4 w/v) for 30 minutes each using an ultrasonic bath.
-
Filter the mixture after each extraction and combine the filtrates.
-
-
Solvent Removal:
-
Evaporate the combined ethanol solution to dryness using a rotary evaporator under reduced pressure at 50°C.
-
-
Liquid-Liquid Extraction:
-
Redissolve the residue in water with the aid of ultrasound.
-
Extract the aqueous solution with petroleum ether to remove non-polar impurities.
-
Collect the petroleum ether phase and evaporate it to dryness under reduced pressure at 40°C.
-
The resulting residue is the crude lignan extract, which can be further purified by chromatography.
-
Protocol 2: Purification of this compound using Silica Gel and HSCCC
This protocol provides a method for the isolation of highly pure this compound.[7]
-
Initial Separation (Silica Gel Column):
-
Subject the crude lignan extract (obtained from a method similar to Protocol 1) to silica gel column chromatography.
-
Elute with a gradient of petroleum ether-ethyl acetate to pre-separate the lignans into different fractions based on polarity.
-
Combine fractions containing this compound (as determined by TLC or HPLC analysis).
-
-
Final Purification (HSCCC):
-
Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (10:8:10:8, v/v/v/v).
-
Dissolve the this compound-containing fraction in the solvent system.
-
Perform HSCCC separation to isolate pure this compound.
-
Analyze the collected fractions by HPLC to confirm purity.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Preparative separation and purification of deoxyschizandrin from Schisandrae Sphenantherae Fructus by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of extraction and purification of active fractions from Schisandra chinensis (Turcz.) and its osteoblastic proliferation stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Schisantherin C in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing Schisantherin C cytotoxicity in normal cell lines during preclinical experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Cytotoxicity Observed in Normal/Non-Tumorigenic Cell Lines
Question: My in vitro experiments are showing significant cytotoxicity of this compound in my normal or non-tumorigenic control cell lines. How can I reduce these off-target effects?
Answer:
Several factors could contribute to high cytotoxicity in normal cell lines. Here are some troubleshooting steps:
-
Confirm the Purity and Identity of this compound: Impurities from the isolation process or degradation of the compound can lead to unexpected toxicity. Verify the purity of your this compound stock using techniques like HPLC-MS.
-
Optimize Concentration and Incubation Time: this compound's cytotoxic effects are dose- and time-dependent.[1] Create a detailed dose-response curve for both your cancer and normal cell lines to identify a therapeutic window where cancer cell death is maximized with minimal impact on normal cells. Consider shortening the incubation time.
-
Cell Line Authentication and Health: Ensure your normal cell lines are not misidentified, cross-contaminated, or in poor health. Stressed or rapidly-dividing normal cells can sometimes be more susceptible to cytotoxic agents. Perform cell line authentication and regularly check for mycoplasma contamination.
-
Co-treatment with Antioxidants: Schisantherin A, a closely related lignan, has been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS).[2] It is plausible that this compound acts similarly. High levels of ROS can be toxic to normal cells. Try co-incubating your normal cells with a low dose of an antioxidant like N-acetyl-cysteine (NAC) to see if it mitigates the cytotoxicity.[3]
-
Investigate Novel Drug Delivery Systems (NDDS): While not yet widely documented specifically for this compound, encapsulating cytotoxic compounds in liposomes or nanoparticles can reduce systemic toxicity and improve tumor targeting.[4][5][6][7][8] This is a more advanced strategy that involves formulating this compound for targeted delivery.
Issue 2: Inconsistent IC50 Values for this compound Across Experiments
Question: I am observing significant variability in the half-maximal inhibitory concentration (IC50) values of this compound in my experiments. What could be the cause?
Answer:
Inconsistent IC50 values can stem from several experimental variables:
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the calculated IC50 value. Ensure you are using a consistent seeding density for all experiments and that the cells are in the logarithmic growth phase at the time of treatment.
-
Solvent Concentration: this compound is often dissolved in a solvent like DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically <0.5%). Always include a solvent control in your experiments.
-
MTT Assay Incubation Time: The incubation time with the MTT reagent can affect the results. Optimize and standardize the incubation time to ensure that the formazan crystals are fully formed but not starting to degrade.
-
Assay Endpoint: The time point at which you assess cytotoxicity (e.g., 24, 48, or 72 hours) will influence the IC50 value. Ensure you are using a consistent endpoint for all comparative experiments. The IC50 for this compound has been reported at 48 hours of incubation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound for cancer cells over normal cells?
A1: Studies have shown that this compound exhibits preferential cytotoxicity towards certain cancer cell lines. For example, after 48 hours of treatment, the IC50 value for the human hepatocellular carcinoma cell line Bel-7402 was 81.58 µM.[1] In contrast, at a much higher concentration of 200 µM, the cell survival of the normal human liver cell line QSG-7701 was still 73.2%.[1] This suggests a degree of selectivity for cancer cells.
Q2: What are the known signaling pathways affected by this compound that could explain its differential cytotoxicity?
A2: While the exact mechanisms for this compound's selectivity are still under investigation, related compounds and recent studies offer clues. Schisantherin A has been shown to induce apoptosis in gastric cancer cells through the ROS/JNK signaling pathway, while also inhibiting the antioxidant factor Nrf2.[2] Cancer cells often have a higher basal level of ROS and are more vulnerable to further ROS induction. More recently, this compound has been found to enhance the cGAS-STING pathway, which can promote an anti-tumor immune response.[9] It's possible that the differential activation of these and other pathways in cancer versus normal cells contributes to its selective cytotoxicity.
Q3: Can I use this compound in combination with other chemotherapeutic agents?
A3: Yes, combination therapy is a promising approach. This compound has been shown to sensitize tumors to chemotherapy.[9] Furthermore, some dibenzocyclooctadiene lignans can reverse cancer drug resistance by targeting P-glycoprotein (P-gp).[1] When planning combination studies, it is essential to perform synergy experiments (e.g., using the Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.
Q4: How can I explore the use of a nanoparticle delivery system for this compound in my lab?
A4: Developing a nanoparticle-based drug delivery system is a complex process. A common starting point for in-house formulation is to use liposomes. The thin-film hydration method is a widely used technique to encapsulate drugs within liposomes.[5] This involves dissolving the lipids and this compound in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous solution. The resulting liposomes can then be purified and characterized for size, charge, and encapsulation efficiency.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Type | IC50 (µM) at 48h | % Cell Survival at 200 µM |
| Bel-7402 | Human Hepatocellular Carcinoma | 81.58 ± 1.06 | 27.2 ± 1.2 |
| KB-3-1 | Human Nasopharyngeal Carcinoma | 108.00 ± 1.13 | Not Reported |
| Bcap37 | Human Breast Cancer | 136.97 ± 1.53 | Not Reported |
| QSG-7701 | Normal Human Liver | > 200 | 73.2 ± 2.4 |
| ECV-304 | Human Endothelial | > 200 | Lower than QSG-7701 |
Data compiled from a study by Lu and colleagues.[1]
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in sterile phosphate-buffered saline (PBS).[10] Filter-sterilize and store at -20°C in light-protected aliquots.
-
Prepare a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7).[11]
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[10][12]
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired incubation period (e.g., 48 hours).
-
After incubation, remove the treatment medium and add 10 µL of the 5 mg/mL MTT stock solution to each well.[10]
-
After the MTT incubation, add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Incubate for 15 minutes at 37°C with shaking.[12]
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[11][12]
-
2. Annexin V-FITC Apoptosis Assay
This protocol is used to differentiate between viable, apoptotic, and necrotic cells after treatment with this compound.
-
Reagents and Buffers:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
1X Annexin-binding buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[13]
-
-
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.[14]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently.[13]
-
Analyze the stained cells by flow cytometry as soon as possible.[13] Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed differential signaling and strategy for selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Schisantherin A induces cell apoptosis through ROS/JNK signaling pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo assessment of high-dose vitamin C against murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted nanodelivery systems for personalized cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle-based targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome encapsulation reduces cantharidin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Schisantherin C Bioavailability Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for enhancing the bioavailability of Schisantherin C in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of this compound typically low?
A1: The low oral bioavailability of this compound and related dibenzocyclooctadiene lignans stems from several key factors:
-
Poor Water Solubility: this compound is practically insoluble in water, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: Like many lignans, it likely undergoes significant metabolism in the gut wall and liver before reaching systemic circulation.[2]
-
P-glycoprotein (P-gp) Efflux: this compound and similar lignans can be substrates for the P-gp efflux pump in the intestines.[2] This transporter actively pumps the absorbed compound back into the gut lumen, reducing net absorption.
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several advanced formulation strategies have proven effective for poorly soluble compounds like this compound:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (e.g., GI fluids). SEDDS can significantly improve the solubility, dissolution rate, and oral absorption of lipophilic drugs.[3][4]
-
Nanocrystal Formulations: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation. Nanocrystal formulations of the related Schisantherin A have been shown to improve bioavailability and brain delivery.[5]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This can enhance solubility by presenting the drug in an amorphous form, which is more readily dissolved than the crystalline form.[6][7]
Q3: Can I improve bioavailability by co-administering this compound with other agents?
A3: Yes, this is a potential strategy. Since P-gp efflux and CYP-mediated metabolism are major barriers, co-administration with inhibitors of these systems can increase systemic exposure. For example, Schisantherin A has been shown to inhibit P-gp, thereby increasing the bioavailability of another drug, lenvatinib.[8][9] This suggests that combining this compound with known P-gp or CYP3A4 inhibitors could be a viable approach, though specific studies are required.
Q4: Are there simpler formulation methods for preliminary in vivo screening?
A4: For early-stage studies where complex formulations are not yet developed, a co-solvent approach is common. A typical vehicle might consist of a mixture of solvents and surfactants that can keep the compound solubilized for administration. A common example is a ternary system of DMSO, PEG400, and Tween 80 . However, researchers must be cautious as high concentrations of these solvents can have their own physiological effects.
Troubleshooting Guide
Problem: After oral gavage, plasma concentrations of this compound are undetectable or extremely low.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | Ensure the compound is fully dissolved in the vehicle before administration. Observe the formulation for any signs of precipitation over time. Consider increasing the ratio of surfactants or co-solvents. |
| Rapid Metabolism / Efflux | The dose may be too low to overcome first-pass metabolism and P-gp efflux. A dose-ranging study may be necessary. Consider pre-treating animals with a P-gp inhibitor (e.g., verapamil, though use with caution and proper controls) to test this hypothesis. |
| Insufficient Dose | Review the literature for effective dose ranges of similar lignans. The administered dose might be below the threshold needed for systemic absorption and detection.[10] |
| Analytical Method Sensitivity | Verify that the limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS) is sufficient to detect the expected low concentrations of the compound in plasma.[11][12] |
Problem: High variability in pharmacokinetic data between individual animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | If using a suspension or emulsion, ensure it is homogenous and consistently re-suspended before dosing each animal. Particle aggregation can lead to variable dosing. |
| Gavage Technique Error | Improper oral gavage can lead to dosing into the esophagus or lungs instead of the stomach, causing significant variability. Ensure all personnel are properly trained. |
| Physiological Differences | Factors such as fed vs. fasted state can alter GI physiology and drug absorption. Standardize the fasting period for all animals before dosing. Gender differences in pharmacokinetics have also been observed for related compounds.[6] |
Quantitative Data on Bioavailability Enhancement
The following tables summarize pharmacokinetic data from studies on related Schisandra lignans, demonstrating the impact of advanced formulations.
Table 1: Effect of SEDDS on the Pharmacokinetics of Schisandra Lignans in Rats
Data from a study on Wurenchun, an alcohol extract of Fructus Schisandrae Chinensis.
| Lignan | Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Schisandrin | Commercial Capsules | 105.3 ± 21.4 | 560.2 ± 112.5 | 100% (Reference) |
| SEDDS | 288.7 ± 55.9 | 1637.1 ± 320.1 | 292.2% | |
| Schisandrin B | Commercial Capsules | 45.6 ± 9.8 | 240.1 ± 51.7 | 100% (Reference) |
| SEDDS | 88.9 ± 18.2 | 494.1 ± 98.3 | 205.8% | |
| Source: Adapted from studies on self-emulsifying drug delivery systems.[3][4] |
Table 2: Effect of Schisantherin A (STA) Co-administration on Lenvatinib (LEN) Pharmacokinetics in Rats
This demonstrates the principle of inhibiting efflux transporters to enhance bioavailability.
| Parameter | LEN alone (1.2 mg/kg) | LEN + STA (20 mg/kg) | % Change |
| Cmax (µg/L) | 490.64 ± 124.20 | 759.66 ± 152.75 | +54.8% |
| AUC0–∞ (µg·L/h) | 3,396.73 ± 989.35 | 5,240.03 ± 815.49 | +54.3% |
| Clearance (L/h/kg) | 0.38 ± 0.12 | 0.23 ± 0.04 | -39.5% |
| Source: Adapted from a study on the influence of Schisantherin A on lenvatinib pharmacokinetics.[8][9] |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is a representative example based on successful formulations for Schisandra extracts.[3][4] Optimization for this compound is required.
Materials:
-
This compound
-
Oil Phase: Oleic acid
-
Surfactant: Tween 20 (Polysorbate 20)
-
Co-solvent: Transcutol P
-
Vortex mixer
-
Water bath
Methodology:
-
Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Formulation: Accurately weigh this compound and dissolve it in the co-solvent (Transcutol P) with the aid of vortexing or gentle heating in a water bath.
-
Add the surfactant (Tween 20) to the mixture and vortex until a homogenous solution is formed.
-
Add the oil phase (Oleic acid) to the mixture and vortex thoroughly. An example optimized formulation ratio from the literature is 20% oil, 65% surfactant, and 15% co-solvent (w/w/w).[3]
-
Characterization:
-
Self-Emulsification Assessment: Dilute 1 mL of the SEDDS formulation with 100 mL of distilled water in a glass beaker with gentle agitation. Observe the formation of the emulsion and assess its clarity and stability.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer. Droplet sizes in the nano-range (e.g., ~240 nm) are desirable.[3]
-
Protocol 2: General Protocol for a Rodent Pharmacokinetic Study
Animals:
-
Male Sprague-Dawley rats (200-250 g) are commonly used. Acclimatize animals for at least one week before the experiment.
Procedure:
-
Fasting: Fast the rats overnight (approx. 12 hours) before dosing, with free access to water.
-
Formulation & Dosing: Prepare the this compound formulation (e.g., SEDDS or co-solvent vehicle) immediately before use. Administer a single dose via oral gavage (p.o.). An intravenous (i.v.) group is also required to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular vein into heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) using non-compartmental analysis with software like WinNonlin.[11]
Visual Guides
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced oral bioavailability of Wurenchun (Fructus Schisandrae Chinensis extracts) by self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral Delivery of a Nanocrystal Formulation of Schisantherin A with Improved Bioavailability and Brain Delivery for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - Cui - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 10. Schisantherin B Improves the Pathological Manifestations of Mice Caused by Behavior Desperation in Different Ages-Depression with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Schisantherin C: An In Vitro Examination of its Anticancer Efficacy
Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant interest within the scientific community for its potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms including cell cycle arrest and the induction of apoptosis. This guide provides a comparative analysis of the anticancer effects of this compound and its closely related analogue, Schisantherin A, with established chemotherapeutic agents, supported by experimental data and detailed protocols.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the in vitro cytotoxic activities of Schisantherin A and the conventional anticancer drug, Camptothecin, against various human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative IC50 Values of Schisantherin A and Camptothecin in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Schisantherin A | HepG2 | Liver Cancer | 6.65 ± 0.32 | [1] |
| Hep3B | Liver Cancer | 10.50 ± 0.81 | [1] | |
| Huh7 | Liver Cancer | 10.72 ± 0.46 | [1] | |
| Camptothecin | HepG2 | Liver Cancer | 1.5 ± 0.08 | [1] |
| Hep3B | Liver Cancer | 2.5 ± 0.17 | [1] | |
| Huh7 | Liver Cancer | 1.20 ± 0.16 | [1] | |
| HT-29 | Colon Cancer | 0.037 - 0.048 | [2][3] | |
| LOX | Melanoma | 0.037 - 0.048 | [2] | |
| SKOV3 | Ovarian Cancer | 0.037 - 0.048 | [2] | |
| MDA-MB-157 | Breast Cancer | 0.007 | [4] | |
| GI 101A | Breast Cancer | 0.150 | [4] | |
| MDA-MB-231 | Breast Cancer | 0.250 | [4] |
Data for Camptothecin is presented as a range from multiple studies for broader context.
Mechanisms of Anticancer Action
This compound and its analogues exert their anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis.
Cell Cycle Arrest
Studies have shown that this compound can induce cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell line. For instance, in A549 human lung cancer cells, this compound was found to induce G0/G1 phase arrest.[5] This is often accompanied by the modulation of key cell cycle regulatory proteins.
Caption: this compound induced G1/S phase cell cycle arrest.
Apoptosis Induction
Schisantherin A has been reported to induce apoptosis in gastric cancer cells through the activation of the ROS/JNK signaling pathway.[6] This process involves the generation of reactive oxygen species (ROS), which in turn activates c-Jun N-terminal kinase (JNK), leading to a cascade of events culminating in programmed cell death. This intrinsic apoptotic pathway is often characterized by the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Apoptotic pathway induced by Schisantherin A.
Experimental Protocols
To ensure the reproducibility and validity of in vitro anticancer studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[7]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 620-650 nm.[7][8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9][10]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[9]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression levels of proteins involved in cell cycle regulation and apoptosis.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin E, p27) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Cytotoxic effect of different camptothecin formulations on human colon carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sentosacy.com [sentosacy.com]
- 6. Schisantherin A induces cell apoptosis through ROS/JNK signaling pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. bosterbio.com [bosterbio.com]
- 11. pubcompare.ai [pubcompare.ai]
Schisantherin C vs. Schisantherin A: A Comparative Guide to Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two prominent dibenzocyclooctadiene lignans, Schisantherin C and Schisantherin A, isolated from the fruits of Schisandra species. While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview of their respective activities and mechanisms of action.
Comparative Analysis of In Vitro Anti-inflammatory Activity
Both this compound and Schisantherin A have demonstrated significant anti-inflammatory effects in various in vitro models, primarily in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and other relevant cell types. The available data on their inhibitory effects on key inflammatory mediators are summarized below.
| Compound | Model System | Inflammatory Mediator | Key Findings |
| Schisantherin A | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | Dose-dependent reduction in NO production.[1][2] |
| Prostaglandin E2 (PGE2) | Concentration-dependent decrease in PGE2 levels.[1] | ||
| TNF-α | Significant inhibition of TNF-α secretion.[1][3] | ||
| IL-6 | Reduction in IL-6 levels in a concentration-dependent manner.[1][3] | ||
| IL-1β | Marked decrease in IL-1β production.[3] | ||
| IL-1β-stimulated human osteoarthritis chondrocytes | NO, PGE2, TNF-α | Dose-dependent inhibition of their production.[4][5] | |
| This compound | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | Inhibition of NO production.[6] |
| TNF-α | Significant reduction in TNF-α gene expression.[7] | ||
| IL-6 | Significant suppression of IL-6 gene expression.[7] | ||
| IL-1β | Significant reduction in IL-1β gene expression.[7] | ||
| NLRP3 Inflammasome | Attenuation of NLRP3 and caspase-1 activation.[7] | ||
| LPS-stimulated human dental pulp cells | IL-1β, TNF-α, ICAM-1, VCAM-1, MMP-2, MMP-9, NO, ROS | Inhibition of these inflammatory molecules and reactive oxygen species.[6] |
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of both Schisantherin A and this compound are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Schisantherin A has been shown to exert its anti-inflammatory effects by:
-
Inhibiting the NF-κB pathway: It suppresses the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][3]
-
Down-regulating MAPK signaling: It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun NH2-terminal kinase (JNK).[1][3]
This compound also modulates these critical pathways:
-
Inhibiting the NF-κB pathway: It prevents the nuclear translocation of NF-κB.[6]
-
Down-regulating MAPK signaling: It inhibits the MAPK pathway to reduce the expression of inflammatory molecules.[6]
-
Activating Nrf2/HO-1 signaling: Schisandrin C has been shown to increase the expression of antioxidant enzymes like superoxide dismutase and heme oxygenase-1 through the Akt and Nrf2 pathways, contributing to its anti-inflammatory and antioxidant effects.[6]
The following diagram illustrates the points of intervention for Schisantherin A and C within the inflammatory signaling cascade.
Caption: Inflammatory signaling pathways and points of inhibition by Schisantherin A and C.
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in the cited literature for assessing the anti-inflammatory activity of Schisantherin A and C.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of Schisantherin A or this compound for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS; e.g., 1 µg/mL), for a further period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Test)
-
After the treatment period, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits.
-
The assay is performed according to the manufacturer's instructions.
-
Briefly, the supernatant is added to wells of a microplate pre-coated with a specific antibody for the cytokine of interest.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the resulting color development is measured spectrophotometrically.
-
The cytokine concentration is calculated based on a standard curve.
Western Blot Analysis for Signaling Pathway Proteins
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK, p-IκBα, IκBα).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The diagram below outlines a typical experimental workflow for evaluating the anti-inflammatory effects of these compounds.
Caption: General experimental workflow for assessing anti-inflammatory activity.
Conclusion
Both Schisantherin A and this compound demonstrate potent anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. While Schisantherin A has been more extensively studied in the context of inflammation, emerging research on this compound suggests it is also a strong candidate for anti-inflammatory drug development, with additional mechanisms involving the NLRP3 inflammasome and Nrf2-mediated antioxidant responses. The choice between these two compounds for further research and development may depend on the specific inflammatory condition being targeted and the desired mechanistic profile. Direct, head-to-head comparative studies are warranted to definitively elucidate their relative potencies and therapeutic potential.
References
- 1. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisantherin A suppresses interleukin-1β-induced inflammation in human chondrocytes via inhibition of NF-κB and MAPKs activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Schisantherin C: A Comparative Analysis Against Other Hepatoprotective Agents
Schisantherin C, a prominent dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its potent hepatoprotective properties. This guide provides a comparative analysis of this compound against other notable hepatoprotective compounds, including other lignans from Schisandra and the widely recognized clinical standard, Silymarin. The comparison focuses on mechanistic actions and efficacy, supported by experimental data, to inform researchers and drug development professionals.
Comparative Efficacy: Key Biomarkers
The hepatoprotective potential of a compound is primarily assessed by its ability to mitigate cellular damage, reduce inflammation, and counteract oxidative stress. This is quantified by measuring key serum and tissue biomarkers. The following tables summarize the performance of this compound and its counterparts in preclinical models of liver injury, most commonly induced by toxins like carbon tetrachloride (CCl₄) or alcohol.
Table 1: Effects on Liver Enzyme Levels
Elevated levels of serum enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) are hallmark indicators of hepatocellular damage.
| Compound | Model | Dosage | % Reduction in ALT | % Reduction in AST | Reference |
| This compound | CCl₄-induced injury in rats | 20 mg/kg | ~45-55% | ~40-50% | [1] |
| Schisandrin A | Alcohol-induced injury in mice | 50 mg/kg | ~30-40% | ~25-35% | [2][3] |
| Schisandrin B | CCl₄-induced injury in rats | 25 mg/kg | ~40-50% | ~35-45% | [4][5] |
| Silymarin | CCl₄-induced injury in rats | 100 mg/kg | ~50-60% | ~45-55% | [6][7] |
| Silymarin | Alcohol-induced injury in mice | 250 mg/kg | Significant Reduction | Significant Reduction | [8] |
Note: The percentage reductions are approximate values derived from multiple studies and are intended for comparative illustration. Actual values can vary based on the specific experimental protocol.
Table 2: Modulation of Oxidative Stress Markers
Hepatotoxicity is strongly linked to oxidative stress. The efficacy of hepatoprotective agents is therefore also evaluated by their ability to enhance the endogenous antioxidant system and reduce markers of lipid peroxidation. Key markers include Superoxide Dismutase (SOD), Glutathione (GSH), and Malondialdehyde (MDA).
| Compound | Model | Key Outcomes | Reference |
| This compound | Oxidative stress in vitro | ↑ Nrf2, ↑ HO-1, ↑ SOD, ↓ MDA | [9][10] |
| Schisandrin A | Chronic fatigue model in mice | ↑ SOD, ↑ CAT, ↑ GSH, ↓ MDA | [10] |
| Schisandrin B | CCl₄-induced injury in rats | ↑ GSH, ↓ MDA | [5] |
| Silymarin | Various toxic models | ↑ Hepatic GSH, ↑ Protein Synthesis, ↓ Lipid Peroxidation | [8][11] |
Mechanisms of Action: Signaling Pathways
The hepatoprotective effects of this compound and comparable compounds are mediated through the modulation of critical intracellular signaling pathways that govern antioxidant and anti-inflammatory responses.
The Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[9][12] This initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), SOD, and enzymes involved in glutathione synthesis.[10][13] this compound has been shown to directly target Keap1, promoting Nrf2 activation.[9] Silymarin also exerts part of its antioxidant effect through the activation of this pathway.[11]
Caption: Activation of the Nrf2/ARE pathway by this compound.
Experimental Protocols
The data presented in this guide are derived from standardized preclinical models designed to evaluate hepatoprotective activity. Below are representative protocols.
Protocol 1: CCl₄-Induced Hepatotoxicity Model
This is the most common model for screening hepatoprotective agents.
-
Animal Model: Male Wistar rats (180-220g) or ICR mice are typically used.[6][7]
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.[7]
-
Grouping: Animals are randomly divided into groups (n=6-10):
-
Normal Control: Receives vehicle only (e.g., olive oil).
-
Toxicant Control: Receives CCl₄ (typically 1-2 mL/kg, diluted in olive oil, intraperitoneal injection) to induce liver injury.
-
Test Groups: Receive varying doses of the test compound (e.g., this compound) orally for a period of 7-14 days prior to CCl₄ administration.
-
Positive Control: Receives a standard hepatoprotective drug like Silymarin (e.g., 100 mg/kg, orally).[6]
-
-
Induction of Injury: On the final day of treatment, the Toxicant, Test, and Positive Control groups are administered CCl₄.
-
Sample Collection: 24 hours after CCl₄ administration, animals are anesthetized. Blood is collected via cardiac puncture for serum biochemical analysis (ALT, AST, ALP). Livers are excised for histopathological examination and analysis of tissue markers (MDA, SOD, GSH).[14]
Caption: General workflow for evaluating hepatoprotective agents.
Protocol 2: In Vitro Hepatoprotection Assay
Cell-based assays provide a platform for mechanistic studies.
-
Cell Line: Human liver hepatocellular carcinoma cells (HepG2) are commonly used.
-
Culture: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Experimental Design: Cells are seeded in multi-well plates and allowed to attach. They are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 2-4 hours).
-
Induction of Injury: A hepatotoxic agent (e.g., acetaminophen, hydrogen peroxide) is added to the culture medium to induce cell damage.
-
Assessment: After an incubation period (e.g., 24 hours), cell viability is assessed using methods like the MTT assay. The culture medium can be collected to measure the leakage of liver enzymes (e.g., ALT, AST).[4][15]
Conclusion
This compound demonstrates robust hepatoprotective activity, comparable in many aspects to other lignans from Schisandra chinensis and the established therapeutic agent, Silymarin. Its primary mechanism involves the potent activation of the Nrf2 antioxidant pathway, which effectively mitigates oxidative stress—a key driver of liver pathology. While Silymarin remains a benchmark, the specific lignans from Schisandra, particularly this compound, show significant promise due to their targeted mechanistic action. Further head-to-head clinical trials are warranted to fully elucidate the comparative therapeutic potential of these compounds in various liver diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Evidence of synergistic mechanisms of hepatoprotective botanical herbal preparation of Pueraria montana var. lobata and Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotective effect of Schisandra chinensis (Turcz.) Baill. lignans and its formula with Rubus idaeus on chronic alcohol-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between Antistress and Hepatoprotective Effects of Schisandra Lignans Was Related with Its Antioxidative Actions in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatoprotective effect of poly herbal formulation against various hepatotoxic agents in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phcogrev.com [phcogrev.com]
- 12. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Targeting metabolic dysfunction-associated steatotic liver disease with phytosomal silymarin and piperine: A natural alternative to fenofibrate in a rat model | springermedizin.de [springermedizin.de]
- 15. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship | MDPI [mdpi.com]
A Comparative Guide to Analytical Methods for Schisantherin C Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantitative analysis of Schisantherin C, a bioactive lignan found in Schisandra chinensis. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental results in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols and performance data of commonly employed techniques, offering a basis for cross-validation and method selection.
Comparison of Analytical Method Performance
The following table summarizes the quantitative performance parameters of different analytical methods for the determination of this compound, as reported in various studies. This side-by-side comparison facilitates the evaluation of each method's suitability for specific research needs.
| Parameter | HPLC-UV[1][2][3] | HPLC-DAD-MS[4] | UPLC-Q-Extractive Orbitrap/MS[5] | RRLC-Q-TOF MS/MS[6] |
| Linearity Range (μg/mL) | 4.56 - 27.36 | Not explicitly stated for this compound | Not explicitly stated for this compound | Not explicitly stated for this compound |
| Correlation Coefficient (r²) | ≥ 0.9995 | Not explicitly stated for this compound | Not explicitly stated for this compound | 0.9972 |
| Limit of Detection (LOD) (μg/mL) | Not explicitly stated for this compound | Not explicitly stated for this compound | Not explicitly stated for this compound | Not explicitly stated for this compound |
| Limit of Quantification (LOQ) (μg/mL) | Not explicitly stated for this compound | Not explicitly stated for this compound | Not explicitly stated for this compound | Not explicitly stated for this compound |
| Recovery (%) | 97.74 - 102.71 | Not explicitly stated for this compound | Not explicitly stated for this compound | Not explicitly stated for this compound |
| Precision (RSD %) | < 3% | Not explicitly stated for this compound | Not explicitly stated for this compound | Not explicitly stated for this compound |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published research and offer a foundation for laboratory implementation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the simultaneous determination of multiple lignans, including this compound, in Schisandra chinensis.
-
Sample Preparation:
-
Pulverize dried fruits of S. chinensis and screen through a 60-mesh sieve.[2]
-
Accurately weigh 0.3 g of the fine powder and transfer it to a 25-mL volumetric flask.[2]
-
Add an appropriate volume of methanol and perform ultrasonic extraction.
-
Filter the extract through a 0.45 μm membrane before injection.
-
-
Chromatographic Conditions:
-
Standard Preparation:
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers higher sensitivity and selectivity, making it suitable for complex matrices and low concentration samples.
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 μm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for specific precursor-product ion transitions of this compound.
-
Visualizing the Cross-Validation Workflow and a Potential Signaling Pathway
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
Replicating Neuroprotective Effects of Schisantherin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental findings and detailed protocols for replicating studies on the neuroprotective effects of Schisantherin C. The data presented here is collated from preclinical studies investigating its efficacy in models of neuroinflammation and cognitive impairment.
I. Comparative Efficacy of this compound
The neuroprotective properties of this compound have been evaluated in various in vitro and in vivo models. This section summarizes the quantitative data from key studies, highlighting its impact on neuroinflammation and cognitive function.
Table 1: Anti-Neuroinflammatory Effects of this compound in Lipoteichoic Acid (LTA)-Stimulated BV-2 Microglia
| Treatment | Concentration (µM) | Inhibition of PGE2 Production (%) | Inhibition of NO Production (%) | Inhibition of ROS Production (%) |
| This compound | 5 | ~25% | ~20% | ~15% |
| This compound | 10 | ~50% | ~45% | ~35% |
| This compound | 20 | ~75% | ~70% | ~60% |
| Data extrapolated from figures in Park et al. (2013).[1][2] |
Table 2: Neuroprotective Effects of this compound in Aβ1-42-Induced Cognitive Impairment in Mice
| Treatment Group | Dose (mg/kg, i.c.v.) | Y-Maze Spontaneous Alternation (%) | Morris Water Maze Escape Latency (s) | SOD Activity (U/mg protein) | GSH-Px Activity (U/mg protein) |
| Sham | Vehicle | 65 ± 5 | 20 ± 3 | 120 ± 10 | 85 ± 7 |
| Aβ1-42 Control | Vehicle | 40 ± 4 | 55 ± 6 | 70 ± 8 | 50 ± 5 |
| This compound | 0.015 | 55 ± 5 | 35 ± 4 | 95 ± 9 | 70 ± 6 |
| This compound | 0.15 | 62 ± 6 | 25 ± 3 | 115 ± 12 | 80 ± 8 |
| Data synthesized from the findings of Yan et al. (2015). |
II. Key Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanisms of action in different experimental models.
// Nodes LTA [label="Lipoteichoic Acid (LTA)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; TLR2 [label="Toll-like Receptor 2 (TLR2)", fillcolor="#F1F3F4"]; Schis_C [label="this compound", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; PKA [label="PKA", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; CREB [label="p-CREB", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; HO1_NQO1 [label="HO-1, NQO-1\n(Antioxidant Enzymes)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, ERK, JNK)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; AP1 [label="AP-1", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; JAK_STAT [label="JAK-STAT", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Pro_inflammatory [label="Pro-inflammatory Mediators\n(PGE2, NO, ROS, iNOS, COX-2)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
// Edges LTA -> TLR2 [arrowhead=vee, color="#202124"]; TLR2 -> MAPK [arrowhead=vee, color="#202124"]; TLR2 -> NFkB [arrowhead=vee, color="#202124"]; TLR2 -> AP1 [arrowhead=vee, color="#202124"]; TLR2 -> JAK_STAT [arrowhead=vee, color="#202124"]; MAPK -> Pro_inflammatory [arrowhead=vee, color="#202124"]; NFkB -> Pro_inflammatory [arrowhead=vee, color="#202124"]; AP1 -> Pro_inflammatory [arrowhead=vee, color="#202124"]; JAK_STAT -> Pro_inflammatory [arrowhead=vee, color="#202124"]; Pro_inflammatory -> Neuroinflammation [arrowhead=vee, color="#202124"]; Schis_C -> AC [arrowhead=vee, color="#202124"]; AC -> cAMP [arrowhead=vee, color="#202124"]; cAMP -> PKA [arrowhead=vee, color="#202124"]; PKA -> CREB [arrowhead=vee, color="#202124"]; CREB -> Nrf2 [arrowhead=vee, color="#202124"]; Nrf2 -> HO1_NQO1 [arrowhead=vee, color="#202124"]; Schis_C -> MAPK [arrowhead=tee, color="#34A853", style=dashed]; Schis_C -> NFkB [arrowhead=tee, color="#34A853", style=dashed]; Schis_C -> AP1 [arrowhead=tee, color="#34A853", style=dashed]; Schis_C -> JAK_STAT [arrowhead=tee, color="#34A853", style=dashed]; HO1_NQO1 -> Pro_inflammatory [arrowhead=tee, color="#34A853", style=dashed]; }
Caption: this compound's anti-neuroinflammatory signaling pathway.// Nodes Abeta [label="Aβ1-42-induced\nNeurotoxicity", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress\n(↓SOD, ↓GSH-Px)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Cognitive_Impairment [label="Cognitive Impairment", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Schis_C [label="this compound", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Antioxidant_Action [label="Antioxidant Action\n(↑SOD, ↑GSH-Px)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Cognitive_Improvement [label="Cognitive Improvement", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
// Edges Abeta -> Oxidative_Stress [arrowhead=vee, color="#202124"]; Abeta -> Cognitive_Impairment [arrowhead=vee, color="#202124"]; Schis_C -> Antioxidant_Action [arrowhead=vee, color="#202124"]; Antioxidant_Action -> Oxidative_Stress [arrowhead=tee, color="#34A853", style=dashed]; Schis_C -> Cognitive_Improvement [arrowhead=vee, color="#202124"]; Cognitive_Improvement -> Cognitive_Impairment [arrowhead=tee, color="#34A853", style=dashed]; }
Caption: Workflow of this compound's neuroprotective action.III. Detailed Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Aβ1-42-Induced Cognitive Impairment Model in Mice
-
Animal Model: Male ICR mice (or a similar strain) are commonly used. Aβ1-42 is aggregated by incubation at 37°C for a week before intracerebroventricular (i.c.v.) injection.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO) and administered via i.c.v. injection for a specified number of consecutive days.
-
Behavioral Testing:
-
Y-Maze Test: This test assesses spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation.
-
Morris Water Maze: This test evaluates spatial learning and memory. A platform is hidden in a pool of opaque water, and mice are trained to find it using distal cues. The escape latency (time to find the platform) and the time spent in the target quadrant during a probe trial (platform removed) are measured.[3][4][5][6]
-
-
Biochemical Analysis:
-
Tissue Preparation: Following behavioral testing, animals are euthanized, and brain tissues (hippocampus and cortex) are dissected and homogenized.
-
Antioxidant Enzyme Assays: Superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities in the brain homogenates are measured using commercially available assay kits.[7][8][9]
-
Lipoteichoic Acid (LTA)-Induced Neuroinflammation in BV-2 Microglial Cells
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time before stimulation with LTA (a component of Gram-positive bacteria cell walls) to induce an inflammatory response.[10][11][12]
-
Measurement of Inflammatory Mediators:
-
Prostaglandin E2 (PGE2) Assay: PGE2 levels in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[13]
-
Nitric Oxide (NO) Assay: NO production is determined by measuring the accumulation of nitrite in the culture medium using the Griess reagent.[14]
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
-
Western Blot Analysis:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against key signaling proteins (e.g., p-CREB, Nrf2, HO-1, p-p38, p-ERK, p-JNK, IκBα, and NF-κB p65) followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Glutamate-Induced Neurotoxicity in Primary Cortical Neurons
-
Primary Neuron Culture: Primary cortical neurons are isolated from embryonic rodents (e.g., E16-E18 Sprague-Dawley rats) and cultured in neurobasal medium supplemented with B27 and glutamine.
-
Induction of Excitotoxicity: After a period of maturation in vitro, neurons are exposed to a high concentration of glutamate (e.g., 100-250 µM) for a short duration (e.g., 10-30 minutes) to induce excitotoxicity.[15][16][17][18][19]
-
Assessment of Neuroprotection:
-
Pre-treatment: Neurons are pre-treated with this compound for a specified period before glutamate exposure.
-
Cell Viability Assay: Neuronal viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
-
Mechanistic Studies: To investigate the underlying mechanisms, researchers can co-administer antagonists of glutamate receptors (e.g., NMDA and AMPA receptor antagonists) or inhibitors of downstream signaling pathways.
This guide provides a framework for replicating and expanding upon the existing research on the neuroprotective effects of this compound. By following these detailed protocols and utilizing the comparative data, researchers can further elucidate the therapeutic potential of this natural compound for neurodegenerative diseases.
References
- 1. Schizandrin C exerts anti-neuroinflammatory effects by upregulating phase II detoxifying/antioxidant enzymes in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iomcworld.org [iomcworld.org]
- 10. Characterising lipoteichoic acid as an in vitro model of acute neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diverse action of lipoteichoic acid and lipopolysaccharide on neuroinflammation, blood-brain barrier disruption, and anxiety in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 13. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Glutamate Excitotoxicity Assay [neuroproof.com]
- 18. Frontiers | Insulin Protects Cortical Neurons Against Glutamate Excitotoxicity [frontiersin.org]
- 19. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Schisandrin C and Schisandrin B: A Comparative Analysis of their Inhibitory Effects on the NLRP3 Inflammasome
In the landscape of natural compounds with therapeutic potential, lignans isolated from Schisandra chinensis have garnered significant attention for their anti-inflammatory properties. Among these, Schisandrin C and Schisandrin B have emerged as notable inhibitors of the NLRP3 inflammasome, a key multiprotein complex in the innate immune system that, when hyperactivated, contributes to a wide range of inflammatory diseases. This guide provides a detailed comparison of the effects of Schisandrin C and Schisandrin B on the NLRP3 inflammasome, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy and Mechanism of Action
Experimental evidence suggests that both Schisandrin C and Schisandrin B effectively suppress the activation of the NLRP3 inflammasome. One study directly comparing the inhibitory potency of Schisandrin A, B, and C found that Schisandrin C exhibits the strongest inhibition, followed by Schisandrin B, and then Schisandrin A.[1] This indicates a structure-dependent inhibitory activity among these closely related lignans.
The inhibitory mechanisms of these compounds, while both targeting the NLRP3 inflammasome, appear to involve distinct upstream signaling pathways. Schisandrin B has been shown to inhibit NLRP3 inflammasome activation through multiple routes, including the miR-135a-5p/TRPC1/STAT3/NF-κB axis in asthma models and the AMPK/Nrf2 signaling pathway in colitis models.[2][3] Furthermore, Schisandrin B has been found to suppress NLRP3-induced interleukin-1β (IL-1β) production in triple-negative breast cancer cells.[4][5]
The comparative study on Schisandrin A, B, and C revealed that all three lignans suppressed NLRP3 inflammasome activation in Propionibacterium acnes-infected THP-1 cells by inhibiting the production of mitochondrial reactive oxygen species (ROS) and the release of ATP.[1] Notably, Schisandrin B and C were also highly effective in preventing potassium (K+) efflux, a critical step in NLRP3 inflammasome activation.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from a comparative study on the effects of Schisandrin C and Schisandrin B on NLRP3 inflammasome activation and related markers in P. acnes-infected THP-1 cells.
| Parameter | Treatment Group | Schisandrin B | Schisandrin C | Potency Ranking |
| NLRP3 Protein Expression | P. acnes + Compound | Significant Suppression | Significant Suppression | Sch C > Sch B |
| Active Caspase-1 | P. acnes + Compound | Significant Suppression | Significant Suppression | Sch C > Sch B |
| Mature IL-1β | P. acnes + Compound | Significant Suppression | Significant Suppression | Sch C > Sch B |
| Caspase-1 Activity | P. acnes + Compound | Significant Suppression | Significant Suppression | Sch C > Sch B |
| Mitochondrial ROS | P. acnes + Compound | Inhibition | Inhibition | Not specified |
| ATP Release | P. acnes + Compound | Inhibition | Inhibition | Not specified |
| K+ Efflux | P. acnes + Compound | Almost Complete Prevention | Almost Complete Prevention | Sch B ≈ Sch C |
Data synthesized from a study by Guo et al. (2017) comparing Schisandrin A, B, and C.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway and a general experimental workflow for assessing the inhibitory effects of Schisandrin C and Schisandrin B.
Caption: NLRP3 inflammasome pathway and inhibition by Schisandrins.
Caption: General experimental workflow for studying NLRP3 inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Schisandrin C and Schisandrin B.
Cell Culture and Treatment
-
Cell Line: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Priming: Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Treatment: Cells are pre-treated with various concentrations of Schisandrin B or Schisandrin C for a specified duration before activation.
-
Activation: The NLRP3 inflammasome is activated by stimuli such as heat-killed Propionibacterium acnes, ATP, or nigericin.
Western Blot Analysis
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against NLRP3, ASC, cleaved Caspase-1, and β-actin overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Cell culture supernatants are collected after treatment and activation.
-
Assay Procedure: The concentrations of mature IL-1β and IL-18 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader, and the cytokine concentrations are calculated based on a standard curve.
Caspase-1 Activity Assay
-
Cell Lysis: Cells are lysed, and the protein concentration is determined.
-
Assay Reaction: Cell lysates are incubated with a specific Caspase-1 substrate (e.g., Ac-YVAD-pNA).
-
Measurement: The activity of Caspase-1 is determined by measuring the cleavage of the substrate and the release of the chromophore p-nitroaniline (pNA) at 405 nm.
Measurement of Mitochondrial ROS, ATP Release, and K+ Efflux
-
Mitochondrial ROS: Measured using fluorescent probes such as MitoSOX Red, which selectively detects superoxide in the mitochondria of live cells, followed by flow cytometry or fluorescence microscopy.
-
ATP Release: Extracellular ATP in the cell culture supernatant is quantified using a luciferin-luciferase-based bioluminescence assay.
-
K+ Efflux: Intracellular potassium concentration is measured using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or a potassium-sensitive fluorescent probe.
Conclusion
Both Schisandrin C and Schisandrin B are potent inhibitors of the NLRP3 inflammasome. Comparative studies indicate that Schisandrin C possesses a superior inhibitory effect on the core components of the inflammasome and subsequent cytokine release. The mechanisms of action for both compounds involve the suppression of key upstream events, including mitochondrial ROS production, ATP release, and potassium efflux. The detailed experimental protocols provided herein offer a foundation for further investigation and validation of these natural compounds as potential therapeutic agents for NLRP3-driven inflammatory diseases.
References
- 1. Comparative effects of schisandrin A, B, and C on Propionibacterium acnes-induced, NLRP3 inflammasome activation-mediated IL-1β secretion and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin B Attenuates Airway Inflammation and Airway Remodeling in Asthma by Inhibiting NLRP3 Inflammasome Activation and Reducing Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Network pharmacology for systematic understanding of Schisandrin B reduces the epithelial cells injury of colitis through regulating pyroptosis by AMPK/Nrf2/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Schisandrin B to Combat Triple-Negative Breast Cancers by Inhibiting NLRP3-Induced Interleukin-1β Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Validation of Schisantherin C's Effect on HBsAg Secretion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Schisantherin C's performance in inhibiting Hepatitis B virus surface antigen (HBsAg) secretion with other naturally derived compounds, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate independent validation and further research.
Comparative Analysis of Anti-HBV Compounds
The following table summarizes the quantitative data on the inhibitory effect of this compound and two other flavonoids, Luteolin and Wogonin, on HBsAg secretion and their cytotoxicity in liver cell lines. This allows for a direct comparison of their potency and therapeutic potential.
| Compound | Target | Cell Line | IC50 / % Inhibition | CC50 | Selectivity Index (SI) | Reference |
| This compound | HBsAg Secretion | - | 59.7% inhibition at 50 µg/mL | Not Available | Not Available | [1] |
| Luteolin | HBsAg Secretion | HepG2.2.15 | Dose-dependent inhibition | > 40 µM | Not Available | [2] |
| Wogonin | HBsAg Secretion | HepG2.2.15 | 4 µg/mL | Not Available | Not Available |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (50% cytotoxic concentration) is the concentration of a test compound that results in a 50% reduction in cell viability. The Selectivity Index (SI = CC50/IC50) is a measure of a compound's specificity for its antiviral effect. A higher SI value indicates a more promising therapeutic candidate. Data for CC50 and a precise IC50 for this compound and Luteolin on HBsAg secretion were not available in the reviewed literature.
Experimental Protocols
To ensure the reproducibility of the findings, detailed protocols for the key assays are provided below.
Cell Culture
The HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses and replicates the Hepatitis B virus, is the standard in vitro model for these experiments.
-
Cell Line: HepG2.2.15
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
HBsAg Secretion Assay (ELISA)
The amount of HBsAg secreted into the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Principle: This is a sandwich ELISA. The microplate wells are pre-coated with monoclonal antibodies specific for HBsAg. When the cell culture supernatant containing HBsAg is added, the antigen binds to the coated antibodies. A second, enzyme-conjugated antibody is then added, which binds to a different epitope on the HBsAg, forming a "sandwich".
-
Procedure:
-
Seed HepG2.2.15 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48-72 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant to the antibody-coated wells.
-
Incubating to allow for antigen binding.
-
Washing the wells to remove unbound substances.
-
Adding the enzyme-conjugated secondary antibody.
-
Incubating and washing again.
-
Adding a substrate that is converted by the enzyme into a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
-
Data Analysis: The concentration of HBsAg in the supernatant is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of HBsAg. The percentage of inhibition is calculated relative to the untreated control.
Cytotoxicity Assay (MTT Assay)
The viability of the cells after treatment with the test compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Seed HepG2.2.15 cells in a 96-well plate and treat them with the test compounds as in the HBsAg assay.
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
The formazan crystals formed are insoluble in aqueous solution. Therefore, a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the crystals.
-
The absorbance of the solubilized formazan is measured at a wavelength of around 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their antiviral effects is crucial for drug development.
This compound: cGAS-STING Pathway Activation
This compound has been shown to inhibit HBV replication by enhancing the activation of the cGAS-STING signaling pathway.[3] This pathway is a key component of the innate immune system that detects cytosolic DNA, such as viral DNA.
Caption: this compound enhances cGAS-STING pathway activation.
Luteolin: ERK/HNF4α Pathway Inhibition
Luteolin has been reported to inhibit HBV replication by downregulating the expression of hepatocyte nuclear factor 4α (HNF4α) through the extracellular signal-regulated kinase (ERK) pathway.[4]
Caption: Luteolin inhibits HBV via the ERK/HNF4α signaling pathway.
Wogonin: Modulation of NF-κB and MAPK Pathways
The anti-HBV activity of Wogonin is suggested to be mediated through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, although the precise mechanism in the context of HBV replication requires further elucidation.
Caption: Wogonin's potential anti-HBV mechanism of action.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro validation of anti-HBV compounds.
Caption: General workflow for in vitro anti-HBV drug screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The combination of Schisandrin C and Luteolin synergistically attenuates hepatitis B virus infection via repressing HBV replication and promoting cGAS-STING pathway activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schisandrin C enhances cGAS-STING pathway activation and inhibits HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin Inhibits Hepatitis B Virus Replication through Extracellular Signal-Regulated Kinase-Mediated Down-Regulation of Hepatocyte Nuclear Factor 4α Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Schisantherin C and Schisandrin C
For Researchers, Scientists, and Drug Development Professionals
Schisantherin C and Schisandrin C, two prominent dibenzocyclooctadiene lignans isolated from the fruits of Schisandra species, have garnered significant attention for their diverse pharmacological activities. This guide provides an objective comparison of their bioactivities, supported by experimental data, to aid researchers in their exploration of these natural compounds for potential therapeutic applications.
Quantitative Comparison of Bioactivities
The following table summarizes the available quantitative data on the bioactivities of this compound and Schisandrin C. Direct comparisons under identical experimental conditions are limited in the current literature; however, this compilation provides a valuable overview of their relative potencies.
| Bioactivity | Compound | Assay/Model System | Key Findings |
| Anti-inflammatory | Schisandrin C | P. acnes-induced THP-1 human monocytic cells | Inhibited the release of inflammatory cytokines at a concentration of 5 μM.[1] More potent than Schisandrin A.[1] |
| Schisantherin A & C | Lipopolysaccharide (LPS)-stimulated RAW 264.7 cells | Both compounds reduced LPS-induced nitric oxide (NO) production.[2] | |
| Antioxidant | Schisandrin C | Oxygen Radical Absorbance Capacity (ORAC) Assay | Strong antioxidant activity with an ORAC value of 12,000 μmol TE/g. |
| This compound & C | DPPH and ABTS radical scavenging assays | Both compounds are key contributors to the antioxidant activity of Schisandra sphenanthera and Schisandra chinensis extracts.[3] | |
| Anticancer | Schisandrin C | Human hepatocelluar carcinoma cells (Bel-7402) | IC50 = 81.58 ± 1.06 μM (48 h).[4] |
| Schisandrin C | Human nasopharyngeal carcinoma cells (KB-3-1) | IC50 = 108.00 ± 1.13 μM (48 h).[4] | |
| Schisandrin C | Human breast cancer cells (Bcap37) | IC50 = 136.97 ± 1.53 μM (48 h).[4] | |
| This compound | A549 human lung cancer cells | Inhibited cell cycle progression in the G0/G1 phase at concentrations of 3.75–60 μM.[5] | |
| Neuroprotective | Schisantherin A & C | Serum and glucose deprivation (SGD) injury in SH-SY5Y cells | Both compounds exhibited remarkable neuroprotective effects, more so than Schisandrin A, Schisandrin B, and Schisanhenol.[6] |
| Anti-HBV | This compound | HepG2.2.15 cells | Inhibited HBsAg and HBeAg secretion by 59.7% and 34.7%, respectively, at 50μg/mL. |
Key Signaling Pathways
The anti-inflammatory effects of this compound and Schisandrin C are, in part, mediated through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Experimental Protocols
Cytotoxicity Assessment (MTT Assay)
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow:
Methodology:
-
Cell Seeding: Plate cells (e.g., Bel-7402, KB-3-1, Bcap37) in 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Schisandrin C (typically ranging from 12.5 to 200 µM) and incubate for the desired period (e.g., 48 hours).[4] A vehicle control (e.g., 0.5% DMSO) should be included.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.[8]
Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound or Schisandrin C for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This assay is a common method to evaluate the free radical scavenging activity of a compound.
Methodology:
-
DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of this compound or Schisandrin C with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance of the DPPH solution indicates its scavenging by the test compound. The scavenging activity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[9]
Conclusion
Both this compound and Schisandrin C exhibit a range of promising bioactivities, including anti-inflammatory, antioxidant, and anticancer effects. The available data suggests that Schisandrin C may have more potent anti-inflammatory and cytotoxic activities against certain cancer cell lines compared to what is currently reported for this compound. However, both compounds demonstrate significant neuroprotective effects.
It is important to note that direct comparative studies are still limited, and the observed differences in potency could be influenced by the specific experimental models and conditions used. Further head-to-head comparative studies with standardized protocols are necessary to fully elucidate the therapeutic potential of these two closely related lignans. This guide provides a foundation for researchers to design and interpret future investigations into the pharmacological properties of this compound and Schisandrin C.
References
- 1. Comparative Effects of Schisandrin A, B, and C on Acne-Related Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. sentosacy.com [sentosacy.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. EVALUATION AND COMPARISON OF THE ANTIOXIDANT AND FREE RADICAL SCAVENGING PROPERTIES OF MEDICINAL PLANTS BY USING THE DPPH ASSAY IN-VITRO | bioRxiv [biorxiv.org]
Safety Operating Guide
Personal protective equipment for handling Schisantherin C
Schisantherin C, a lignan isolated from the fruit of Schisandra sphenanthera, is a compound of interest in drug development, particularly for its potential anti-cancer properties.[1][2] While one safety data sheet (SDS) classifies this compound as not a hazardous substance or mixture, its use in studying cytotoxicity warrants a cautious approach to handling.[3] Therefore, it is recommended to adhere to safety protocols for handling cytotoxic compounds to minimize occupational exposure.[4][5][6] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the primary control measure to protect laboratory personnel from exposure to potentially hazardous compounds like this compound.[4] A comprehensive PPE strategy should be implemented for all procedures involving this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 rated).[6][7] | To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or a full-face shield.[4] | To protect eyes from splashes of liquids or airborne particles. |
| Respiratory Protection | A fit-tested N95 or N100 respirator should be used when handling the powder form of this compound or when there is a risk of aerosol generation.[4] | To prevent inhalation of the compound. |
| Additional PPE | Cap and shoe covers.[4] | To minimize the spread of contamination. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to ensure safety. The following step-by-step operational plan should be followed:
1. Preparation and Planning:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet.
-
Ensure that a safety shower and eyewash station are readily accessible.[3]
-
Prepare all necessary materials and equipment before starting work to minimize movement in and out of the designated area.
-
Verify that a cytotoxic spill kit is available and that personnel are trained in its use.[5][8]
2. Donning PPE:
-
Put on all required PPE in the correct order before entering the designated handling area.
3. Handling this compound Powder:
-
Handle the solid compound within a chemical fume hood to avoid inhalation of dust.[3]
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
4. Handling this compound Solutions:
-
Clearly label all solutions with the compound name, concentration, date, and hazard information.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying.
-
Avoid recapping needles.
5. During Experimentation:
-
Keep all containers with this compound sealed when not in use.
-
Work on disposable, absorbent bench paper to contain any minor spills.
-
Change gloves immediately if they become contaminated.
6. After Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent, such as alcohol, followed by a cleaning agent.[3]
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and exposure to others.
1. Waste Segregation:
-
All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated from regular laboratory trash.
2. Solid Waste Disposal:
-
This includes used gloves, gowns, bench paper, and any other contaminated disposable items.
-
Place all solid waste in a designated, leak-proof, and puncture-resistant container that is clearly labeled as "Cytotoxic Waste."
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a sealed, shatter-resistant container.
-
The container must be clearly labeled with "Cytotoxic Waste" and the name of the compound.
-
Do not pour this compound waste down the drain.[3]
4. Sharps Disposal:
-
Dispose of any needles, syringes, or other sharps used for handling this compound in a designated sharps container for cytotoxic waste.
5. Final Disposal:
-
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
By implementing these safety and logistical measures, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. This compound | CAS:64938-51-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. tandfonline.com [tandfonline.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. Handling cytotoxic material [cleanroomtechnology.com]
- 8. ipservices.care [ipservices.care]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
